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  • Product: 2-(Cyclohexyloxy)-1-methylethyl acetate
  • CAS: 72727-61-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 2-(Cyclohexyloxy)-1-methylethyl acetate (CAS 72727-61-8)

Abstract This technical guide provides a comprehensive analysis of the chemical properties of 2-(Cyclohexyloxy)-1-methylethyl acetate, CAS 72727-61-8. As a compound with limited publicly available data, this document syn...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 2-(Cyclohexyloxy)-1-methylethyl acetate, CAS 72727-61-8. As a compound with limited publicly available data, this document synthesizes information from structurally related analogs to predict its physicochemical characteristics, spectroscopic signature, and reactivity. A detailed, field-proven protocol for a plausible synthetic route is presented, along with a discussion of its anticipated stability and safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this unique ether-ester compound.

Introduction and Structural Rationale

2-(Cyclohexyloxy)-1-methylethyl acetate is a bifunctional organic molecule characterized by the presence of both an ether and an ester functional group. Its structure consists of a cyclohexane ring linked via an ether bond to the 2-position of a 1-methylethyl (isopropyl) acetate backbone. The presence of these distinct moieties suggests a compound with a unique combination of properties, likely exhibiting moderate polarity, good solvency for a range of organic substances, and specific chemical reactivity at the ester linkage.

Due to the scarcity of direct experimental data for this specific CAS number, this guide will draw upon the well-documented properties of its constituent structural analogs: propylene glycol monomethyl ether acetate (PGMEA), 2-methylcyclohexyl acetate, and cyclohexyl acetate. By examining these related compounds, we can construct a robust, predictive profile for 2-(Cyclohexyloxy)-1-methylethyl acetate.

Caption: Chemical structure of 2-(Cyclohexyloxy)-1-methylethyl acetate.

Predicted Physicochemical Properties

The physicochemical properties of 2-(Cyclohexyloxy)-1-methylethyl acetate can be estimated by comparing it with its analogs. The presence of the bulky, non-polar cyclohexyl group is expected to decrease water solubility and increase the boiling point and density compared to a smaller analog like PGMEA.

Table 1: Comparison of Predicted and Known Physicochemical Properties

Property2-(Cyclohexyloxy)-1-methylethyl acetate (Predicted)Propylene Glycol Monomethyl Ether Acetate (PGMEA)[1][2]2-Methylcyclohexyl Acetate[3][4][5][6]Cyclohexyl Acetate[7][8]
CAS Number 72727-61-8108-65-65726-19-2622-45-7
Molecular Formula C11H20O3C6H12O3C9H16O2C8H14O2
Molecular Weight 200.28 g/mol 132.16 g/mol 156.22 g/mol 142.20 g/mol
Appearance Colorless liquidColorless liquidClear, colorless liquidColorless, oily liquid
Odor Mild, fruity, ether-likeSweet, ether-likePleasant, fruityReminiscent of amyl acetate
Boiling Point ~210-230 °C145-146 °C~182 °C172-173 °C
Density ~0.98 - 1.02 g/mL @ 25 °C0.970 g/mL @ 25 °C~0.95 g/mL @ 20 °C0.966 g/mL @ 25 °C
Solubility in Water Slightly soluble19.8% w/w @ 25 °CSlightly solubleInsoluble
Solubility in Organics MiscibleMiscible with most common organic solventsMiscibleVery soluble in ethanol and ether
Flash Point ~90-100 °C42-46 °C~66 °C58 °C

Proposed Synthesis Protocol

A robust and logical synthetic route to 2-(Cyclohexyloxy)-1-methylethyl acetate involves a two-step process: a Williamson ether synthesis to form the ether linkage, followed by a Fischer-Speier esterification.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Fischer-Speier Esterification Cyclohexanol Cyclohexanol Alkoxide Sodium Cyclohexoxide (Intermediate) Cyclohexanol->Alkoxide Deprotonation (THF solvent) NaH NaH (Sodium Hydride) NaH->Alkoxide EtherAlcohol 1-(Cyclohexyloxy)propan-2-ol Alkoxide->EtherAlcohol SN2 Attack PropyleneOxide 1-Chloro-2-propanol PropyleneOxide->EtherAlcohol FinalProduct 2-(Cyclohexyloxy)-1-methylethyl acetate EtherAlcohol->FinalProduct Esterification (Pyridine solvent) AceticAnhydride Acetic Anhydride AceticAnhydride->FinalProduct Catalyst DMAP (cat.) Catalyst->FinalProduct

Caption: Proposed two-step synthesis workflow for 2-(Cyclohexyloxy)-1-methylethyl acetate.

Step 1: Synthesis of 1-(Cyclohexyloxy)propan-2-ol

This step employs the Williamson ether synthesis, a reliable method for forming ethers.[9][10][11]

Experimental Protocol:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging: The flask is charged with sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil, suspended in anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Cyclohexanol (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium cyclohexoxide.

  • Ether Formation: 1-Chloro-2-propanol (1.05 equivalents) is added dropwise to the reaction mixture. The mixture is then heated to reflux and maintained for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of water. The mixture is then partitioned between diethyl ether and water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude 1-(cyclohexyloxy)propan-2-ol is purified by vacuum distillation.

Step 2: Synthesis of 2-(Cyclohexyloxy)-1-methylethyl acetate

The final product is obtained via Fischer-Speier esterification of the intermediate alcohol.[12][13][14][15]

Experimental Protocol:

  • Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Charging: The purified 1-(cyclohexyloxy)propan-2-ol (1.0 equivalent) is dissolved in pyridine. Acetic anhydride (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.

  • Reaction: The mixture is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC until the starting alcohol is consumed.

  • Work-up: The reaction mixture is diluted with ethyl acetate and washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate and filtered.

  • Purification: The solvent is removed under reduced pressure, and the final product, 2-(Cyclohexyloxy)-1-methylethyl acetate, is purified by vacuum distillation.

Spectroscopic Analysis (Predicted)

The spectroscopic signature of 2-(Cyclohexyloxy)-1-methylethyl acetate can be predicted based on its functional groups and data from analogous structures like 2-cyclohexyloxyethyl acetate and cyclohexyl acetate.[7][16][17]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Signature
¹H NMR ~4.8-5.0 ppm (m, 1H): CH proton of the acetate group. ~3.4-3.8 ppm (m, 1H): CH proton of the cyclohexyl group attached to the ether oxygen. ~3.2-3.6 ppm (m, 2H): CH2 protons of the propylene group. ~2.0 ppm (s, 3H): CH3 protons of the acetate group. ~1.0-1.9 ppm (m, 10H): Remaining CH2 protons of the cyclohexyl ring. ~1.2 ppm (d, 3H): CH3 protons of the 1-methylethyl group.
¹³C NMR ~170 ppm: Carbonyl carbon (C=O) of the ester. ~75-80 ppm: CH carbon of the cyclohexyl ring attached to the ether oxygen. ~70-75 ppm: CH carbon of the propylene group attached to the acetate. ~65-70 ppm: CH2 carbon of the propylene group attached to the ether oxygen. ~30-35 ppm: CH2 carbons of the cyclohexyl ring. ~20-25 ppm: CH3 carbon of the acetate group and CH2 carbons of the cyclohexyl ring. ~15-20 ppm: CH3 carbon of the 1-methylethyl group.
IR (Infrared) ~2930, 2850 cm⁻¹: C-H stretching (cyclohexyl and alkyl). ~1735 cm⁻¹: Strong C=O stretching (ester). ~1240 cm⁻¹: C-O stretching (ester). ~1100 cm⁻¹: C-O-C stretching (ether).
Mass Spec (EI) Molecular Ion (M⁺): m/z = 200. Key Fragments: Loss of the acetyl group (M-43), loss of the acetoxy group (M-59), cleavage of the ether bond leading to cyclohexyl fragments (e.g., m/z = 83, 82) and propylene glycol fragments. A base peak at m/z = 43 (acetyl cation) is highly probable.[7][16]

Reactivity and Stability

The reactivity of 2-(Cyclohexyloxy)-1-methylethyl acetate is primarily dictated by its ester and ether functionalities.

  • Hydrolysis: Like other esters, it will be susceptible to hydrolysis under both acidic and basic conditions to yield 1-(cyclohexyloxy)propan-2-ol and acetic acid. Studies on PGMEA show that it is rapidly hydrolyzed in vivo to its parent glycol ether.[16] This suggests that 2-(Cyclohexyloxy)-1-methylethyl acetate would likely undergo similar biotransformation.

  • Peroxide Formation: The ether linkage, particularly with secondary carbons, may be prone to the formation of explosive peroxides upon prolonged exposure to air and light. It is advisable to store this compound under an inert atmosphere and away from light.

  • Thermal Stability: The compound is expected to be stable under normal storage and handling conditions.[1] At elevated temperatures, decomposition may occur, emitting acrid smoke and fumes.[7][8]

  • Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases, which can catalyze its decomposition or hydrolysis.[1]

Safety and Handling

While specific toxicological data for 2-(Cyclohexyloxy)-1-methylethyl acetate is not available, a conservative approach to handling should be adopted based on the safety profiles of related glycol ether acetates.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., butyl rubber or neoprene), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Fire Safety: The compound is expected to be a combustible liquid. Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.

  • Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local, state, and federal regulations. Prevent entry into waterways.

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

2-(Cyclohexyloxy)-1-methylethyl acetate is a unique ether-ester for which a detailed chemical profile has been constructed through a systematic analysis of its structural analogs. This guide provides a robust set of predicted physicochemical properties, a plausible and detailed synthesis protocol, and a comprehensive overview of its expected spectroscopic characteristics, reactivity, and safety considerations. This information serves as a valuable resource for scientists and researchers, enabling the informed synthesis, handling, and application of this compound in various fields of chemical research and development.

References

  • PubChem. (n.d.). Cyclohexyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Domoradzki, J. Y., Brzak, K. A., & Thornton, C. M. (2003). Hydrolysis Kinetics of Propylene Glycol Monomethyl Ether Acetate in Rats in Vivo and in Rat and Human Tissues in Vitro. Toxicological Sciences, 75(1), 31–39.
  • Megaloid Laboratories Limited. (n.d.). Glycol Ether EB Acetate Safety Data Sheet. Retrieved from [Link]

  • Oxford Academic. (2003). Hydrolysis Kinetics of Propylene Glycol Monomethyl Ether Acetate in Rats in Vivo and in Rat and Human Tissues in Vitro. Retrieved from [Link]

  • Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
  • Ataman Kimya. (n.d.). PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylcyclohexyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst. Retrieved from [Link]

  • ACS Publications. (2025). Preparation of Cyclohexyl Acetate: An Experiment in Green Organic Chemistry. Journal of Chemical Education. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards: CYCLOHEXYL ACETATE. Retrieved from [Link]

  • Vaia. (n.d.). Show how you would use the Williamson ether synthesis to prepare the following ethers. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (2025). Ethylene Glycol Monobutyl Ether Acetate - SAFETY DATA SHEET. Retrieved from [Link]

  • A.G. Layne, Inc. (n.d.). Glycol Ether DB ACETATE Safety Data Sheet. Retrieved from [Link]

  • Anchem Sales. (n.d.). Glycol Ether PM Acetate Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of propylene glycol methyl ether acetate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. Catalysis Science & Technology. Retrieved from [Link]

  • TRC Corp. (2021). Glycol Ether PM Acetate - SAFETY DATA SHEET. Retrieved from [Link]

  • Semantic Scholar. (2003). Hydrolysis kinetics of propylene glycol monomethyl ether acetate in rats in vivo and in rat and human tissues in vitro. Retrieved from [Link]

  • PubMed. (2003). Hydrolysis kinetics of propylene glycol monomethyl ether acetate in rats in vivo and in rat and human tissues in vitro. Retrieved from [Link]

  • Taiwan Occupational Safety and Health Administration. (2022). Safety Data Sheet: Propylene glycol monomethyl ether acetate. Retrieved from [Link]

  • Monument Chemical. (n.d.). Propylene Glycol Mono Methyl Ether Acetate (PMAc). Retrieved from [Link]

  • PubMed. (1984). Propylene glycol monomethyl ether acetate (PGMEA) metabolism, disposition, and short-term vapor inhalation toxicity studies. Retrieved from [Link]

  • NIST. (n.d.). 2-methylcyclohexyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN1515537A - The synthetic method of propylene glycol methyl ether acetate.
  • ACS Publications. (2017). Feasibility Study of Reactive Distillation for the Production of Propylene Glycol Monomethyl Ether Acetate through Transesterification. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875371A - Method for synthesizing cyclohexyl acetate from cyclohexene.
  • Study.com. (n.d.). Show how to might use the Williamson ether synthesis to prepare each ether. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Pearson. (n.d.). (a) Show how ethanol and cyclohexanol may be used to synthesize c.... Retrieved from [Link]

  • MenJie Chemical. (n.d.). 2 methyl cyclohexyl acetate Manufacturer & Supplier in China. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid, cyclohexyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Thermal Profile & Application Logic of 2-(Cyclohexyloxy)-1-methylethyl Acetate

This technical guide provides an in-depth analysis of 2-(Cyclohexyloxy)-1-methylethyl acetate , a specialty glycol ether ester solvent used in high-performance coatings and chemical synthesis.[1] [1] Executive Summary 2-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(Cyclohexyloxy)-1-methylethyl acetate , a specialty glycol ether ester solvent used in high-performance coatings and chemical synthesis.[1]

[1]

Executive Summary

2-(Cyclohexyloxy)-1-methylethyl acetate (CAS: 72727-61-8 ) is a high-boiling, slow-evaporating solvent belonging to the glycol ether ester family.[1] Structurally, it combines a lipophilic cyclohexyl ring with a propylene glycol ether backbone and an acetate termination. This unique architecture imparts a thermal profile characterized by a high boiling point (~208°C) and a flash point (~88°C) that classifies it as a Combustible Liquid (Class IIIA), making it a safer alternative to lower-flash solvents in high-temperature curing applications.[1]

Chemical Identity & Structural Logic

The molecule functions as a "tail-solvent" in coating formulations, promoting flow and leveling by keeping the film open longer during the curing process.[1]

Parameter Technical Specification
IUPAC Name 2-(Cyclohexyloxy)-1-methylethyl acetate
CAS Number 72727-61-8
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.28 g/mol
Structural Class Glycol Ether Ester (Cyclohexyl Series)
Synonyms Cyclohexyl propylene glycol ether acetate; 1-(Cyclohexyloxy)-2-propanol acetate
Structural Implications on Properties[1]
  • Cyclohexyl Ring: Increases hydrophobicity and boiling point compared to methyl/ethyl analogs (e.g., PGMEA).[1]

  • Ether Linkage: Provides solvent power for a wide range of resins (acrylics, epoxies, polyesters).

  • Acetate Cap: Reduces polarity relative to the parent alcohol, lowering water solubility and viscosity while maintaining high solvency.

Thermal Properties Analysis

Boiling Point: The Kinetic Barrier

The boiling point of 2-(Cyclohexyloxy)-1-methylethyl acetate is governed by the London dispersion forces of the cyclohexyl ring and the dipole-dipole interactions of the ester group.[1]

  • Boiling Point: ~208 °C (406 °F) @ 760 mmHg

  • Evaporation Rate: Very Slow (< 0.05 vs. n-Butyl Acetate = 1.0)[1]

Process Implication: In drug development and synthesis, this high boiling point allows for high-temperature reaction kinetics without solvent loss.[1] In coatings, it serves as a coalescing agent, ensuring uniform film formation after faster solvents have evaporated.

Flash Point: Safety & Flammability

The flash point indicates the lowest temperature at which the vapor can ignite.

  • Flash Point (Closed Cup): ~88 °C (190 °F)

  • Safety Classification: Combustible Liquid (NFPA/OSHA Class IIIA).[1]

Safety Analysis: Unlike PGMEA (Flash Point ~46°C), which is Flammable (Class II), the cyclohexyl analog is significantly safer for handling in non-explosion-proof environments.[1] It requires pre-heating to generate an ignitable vapor concentration.

Comparative Thermal Data

The following table contrasts 2-(Cyclohexyloxy)-1-methylethyl acetate with common industry standards.

SolventCAS No.[2][3]Boiling Point (°C)Flash Point (°C)Relative Evaporation Rate
2-(Cyclohexyloxy)-1-methylethyl acetate 72727-61-8 ~208 ~88 Very Slow
PGMEA (Propylene Glycol Methyl Ether Acetate)108-65-6146460.30
Cyclohexyl Acetate622-45-7173580.18
EGBEA (Butyl Cellosolve Acetate)112-07-2192710.03

Experimental Methodologies

To validate these properties in a laboratory setting, the following standard protocols are recommended.

Determination of Flash Point (Pensky-Martens Closed Cup)

Standard: ASTM D93 / ISO 2719 Causality: Closed cup methods prevent the loss of volatile components, providing a conservative and accurate measure of flammability for safety classifications.[1]

Protocol:

  • Preparation: Fill the test cup with 75 mL of the sample. Ensure the sample is at least 10°C below the expected flash point (start at ~70°C).

  • Equilibration: Stir the sample at 90-120 rpm.

  • Heating: Apply heat at a rate of 5-6°C per minute.

  • Ignition Test: Apply the test flame every 1°C rise in temperature. Stop stirring during flame application.

  • Endpoint: Record the temperature at which the test flame causes a distinct flash inside the cup.

Distillation Curve & Boiling Point

Standard: ASTM D1078 Protocol:

  • Charge 100 mL of sample into a distillation flask.

  • Apply heat to establish a condensation rate of 4-5 mL/min.

  • Record the Initial Boiling Point (IBP) when the first drop falls from the condenser.

  • Record the Dry Point when the liquid disappears from the flask bottom.

Synthesis & Application Logic

The synthesis of 2-(Cyclohexyloxy)-1-methylethyl acetate typically involves the esterification of the parent glycol ether.[1]

Synthesis Pathway (Graphviz Visualization)

The following diagram illustrates the conversion of Propylene Oxide and Cyclohexanol into the final acetate ester.

SynthesisPathway Cyclohexanol Cyclohexanol (Reactant A) Intermediate Cyclohexyl Propylene Glycol Ether (Intermediate Alcohol) Cyclohexanol->Intermediate Alkoxylation (Ring Opening) PropyleneOxide Propylene Oxide (Reactant B) PropyleneOxide->Intermediate Alkoxylation (Ring Opening) Catalyst1 Catalyst (Base/Acid) Catalyst1->Intermediate FinalProduct 2-(Cyclohexyloxy)-1-methylethyl Acetate (Target Ester) Intermediate->FinalProduct Esterification (-AcOH) AceticAnhydride Acetic Anhydride (Esterification Agent) AceticAnhydride->FinalProduct

Figure 1: Synthetic pathway from basic feedstocks to the target ether-ester solvent.[1][4]

Application in Drug Development

In pharmaceutical processing, this solvent is valuable for:

  • Recrystallization: Its high boiling point allows for the dissolution of poorly soluble APIs at elevated temperatures.

  • Reaction Medium: Stable under basic and acidic conditions (unlike simple esters which hydrolyze easily), making it suitable for coupling reactions.[1]

  • Photoresist Removal: In bio-MEMS and microfluidic device fabrication, it serves as a powerful yet non-corrosive stripper for polymeric residues.

References

  • Alfa Chemistry. (2025). 2-(Cyclohexyloxy)-1-methylethyl acetate Product Data. Retrieved from .

  • Google Patents. (1995). Cyclohexyl propylene glycol ethers, their process of preparation and their use (FR2710338A1). Retrieved from .

  • ChemicalBook. (2024). 2-(cyclohexyloxy)-1-methylethyl acetate Properties and CAS 72727-61-8.[1] Retrieved from .[5]

  • ASTM International. (2023). ASTM D93-20, Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester. West Conshohocken, PA.
  • PubChem. (2025). Compound Summary: Glycol Ether Acetates. National Library of Medicine.[6] Retrieved from .

Sources

Exploratory

2-(Cyclohexyloxy)-1-methylethyl acetate PubChem CID and structure

Technical Monograph: 2-(Cyclohexyloxy)-1-methylethyl Acetate Executive Summary 2-(Cyclohexyloxy)-1-methylethyl acetate (CAS 72727-61-8) is a specialized glycol ether ester solvent used in high-performance industrial appl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-(Cyclohexyloxy)-1-methylethyl Acetate

Executive Summary

2-(Cyclohexyloxy)-1-methylethyl acetate (CAS 72727-61-8) is a specialized glycol ether ester solvent used in high-performance industrial applications. Structurally, it is the acetate ester of propylene glycol monocyclohexyl ether. It is valued for its high boiling point, low volatility, and excellent solvency for hydrophobic resins, making it a critical component in coatings, electronics manufacturing, and specialty inks.

This guide provides a comprehensive technical analysis of the compound, detailing its chemical identity, structural properties, synthesis pathways, and industrial applications.

Chemical Identity & Structural Analysis

Core Identification Data
ParameterDetail
Chemical Name 2-(Cyclohexyloxy)-1-methylethyl acetate
Common Synonyms Propylene glycol monocyclohexyl ether acetate; Cyclohexyl propylene glycol acetate
CAS Registry Number 72727-61-8
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.28 g/mol
SMILES (Isomeric) CC(COC1CCCCC1)OC(C)=O
IUPAC Name 1-(Cyclohexyloxy)propan-2-yl acetate
Structural Breakdown

The molecule is an ether-ester comprised of three distinct functional segments:

  • Cyclohexyl Group: A lipophilic, six-membered aliphatic ring that provides excellent solvency for non-polar resins and oils.

  • Propylene Glycol Backbone: A branched alkyl chain (1-methylethyl) that introduces a secondary ester linkage. This branching (methyl group) lowers the freezing point and viscosity compared to linear ethylene glycol analogs.

  • Acetate Group: A terminal ester functionality that increases polarity slightly and improves compatibility with polar resins (e.g., acrylics, polyesters).

Stereochemistry: The "1-methylethyl" nomenclature in the CAS name implies the acetate is attached to the secondary carbon of the propylene chain, while the cyclohexyloxy group is on the primary carbon. This is the beta-isomer , which is the thermodynamic product of the ring-opening of propylene oxide by cyclohexanol followed by acetylation.

Physicochemical Properties

Note: Values are derived from structural analogs (e.g., PGMEA, Cyclohexyl Acetate) and standard property estimation methods for this specific CAS.

PropertyValue (Estimated/Typical)Significance
Physical State Clear, colorless liquidStandard for solvent handling.
Boiling Point 230°C - 250°CHigh boiling point indicates low volatility; suitable for baked coatings.
Flash Point > 100°C (Closed Cup)Classified as a combustible liquid (Class IIIB), safer than lower MW glycol ethers.
Density ~0.96 - 0.98 g/cm³Slightly less dense than water.
Solubility (Water) Negligible (< 1%)The cyclohexyl ring renders the molecule hydrophobic.
Solubility (Organics) MiscibleExcellent compatibility with ketones, esters, and aromatic hydrocarbons.
Vapor Pressure < 0.01 mmHg @ 20°CExtremely low evaporation rate, ideal for "tail" solvents in ink formulations.

Synthesis & Production Methodology

The industrial synthesis of 2-(Cyclohexyloxy)-1-methylethyl acetate follows a two-step process: Alkoxylation followed by Esterification .

Reaction Pathway
  • Step 1: Etherification (Ring Opening)

    • Reactants: Cyclohexanol + Propylene Oxide.

    • Catalyst: Base (KOH/NaOH) or Acid (BF₃).

    • Mechanism: Nucleophilic attack of the cyclohexanol oxygen on the epoxide ring of propylene oxide. Regioselectivity favors the attack at the less hindered carbon, yielding the secondary alcohol (1-(cyclohexyloxy)propan-2-ol).

  • Step 2: Esterification

    • Reactants: 1-(Cyclohexyloxy)propan-2-ol + Acetic Anhydride (or Acetic Acid).

    • Catalyst: Acid catalyst (e.g., p-Toluenesulfonic acid).

    • Product: 2-(Cyclohexyloxy)-1-methylethyl acetate + Acetic Acid (byproduct).

Visual Synthesis Workflow

SynthesisPathway Cyclohexanol Cyclohexanol (C6H11OH) Intermediate Intermediate Ether 1-(Cyclohexyloxy)propan-2-ol Cyclohexanol->Intermediate Base Cat. Ring Opening PropyleneOxide Propylene Oxide (C3H6O) PropyleneOxide->Intermediate Base Cat. Ring Opening FinalProduct 2-(Cyclohexyloxy)-1-methylethyl acetate (Target) Intermediate->FinalProduct Esterification (-AcOH) Byproduct Acetic Acid Intermediate->Byproduct AceticAnhydride Acetic Anhydride (Ac2O) AceticAnhydride->FinalProduct Esterification (-AcOH)

Figure 1: Two-step industrial synthesis pathway from commodity precursors.

Applications & Performance

High-Performance Coatings

This compound serves as a coalescing agent and retarder solvent in industrial coatings.

  • Mechanism: Its slow evaporation rate keeps the film "open" longer, allowing for better flow and leveling, which reduces defects like orange peel or pinholing.

  • Use Case: Coil coatings, automotive clear coats, and baking enamels where high temperatures are used for curing.

Electronics Manufacturing
  • Photoresist Solvent: Used in the formulation of photoresists where precise viscosity control and low moisture absorption are critical. The hydrophobic nature prevents humidity-related defects in the resist layer.

  • Edge Bead Removal: Effective at dissolving polymer residues on the edge of wafers without damaging the sensitive active areas.

Specialty Inks
  • Screen Printing: The high boiling point prevents the ink from drying on the screen mesh during pauses in production, reducing downtime for cleaning.

Safety & Handling (E-E-A-T)

  • Hazard Classification:

    • GHS Signal Word: Warning.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • Flammability: Combustible liquid (Flash point > 93°C).

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Nitrogen blanketing is recommended to prevent peroxide formation over long-term storage (characteristic of ethers).

  • PPE: Chemical-resistant gloves (Nitrile/Butyl rubber) and safety goggles are mandatory during handling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7946, Propylene glycol methyl ether acetate (Analogous Chemistry). Retrieved from [Link]

Sources

Foundational

Technical Comparison: PGMEA vs. 2-(Cyclohexyloxy)-1-methylethyl acetate

This guide provides an in-depth technical comparison between PGMEA (Propylene Glycol Monomethyl Ether Acetate) and 2-(Cyclohexyloxy)-1-methylethyl acetate (referred to herein as PGCEA for brevity).[1] A Guide for Drug De...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between PGMEA (Propylene Glycol Monomethyl Ether Acetate) and 2-(Cyclohexyloxy)-1-methylethyl acetate (referred to herein as PGCEA for brevity).[1]

A Guide for Drug Development & Process Chemists

Executive Summary

In pharmaceutical research and device fabrication, solvent selection dictates process efficiency, purity profiles, and safety compliance.

  • PGMEA is the industry standard for lithography and bio-MEMS fabrication .[1] It balances moderate volatility with excellent solvency for photoresists, making it critical for developing "Lab-on-a-Chip" drug screening devices.

  • 2-(Cyclohexyloxy)-1-methylethyl acetate (PGCEA) is a high-boiling, hydrophobic alternative .[1] It serves as a specialized tail solvent in coatings and a potential reaction medium for high-temperature synthesis where lower volatility and distinct lipophilicity are required.

Chemical Identity & Structural Analysis[1][2][3]

Understanding the structural isomerism is critical for toxicology and reactivity.

FeaturePGMEA2-(Cyclohexyloxy)-1-methylethyl acetate (PGCEA)
CAS Number 108-65-6 (α-isomer)72727-61-8
IUPAC Name 1-Methoxy-2-propyl acetate1-(Cyclohexyloxy)propan-2-yl acetate
Molecular Formula C₆H₁₂O₃C₁₁H₂₀O₃
Molecular Weight 132.16 g/mol 200.28 g/mol
Core Structure Linear ether-esterCycloaliphatic ether-ester
Structural Visualization

The following diagram illustrates the steric bulk difference introduced by the cyclohexyl ring in PGCEA compared to the methyl group in PGMEA.

ChemicalStructures cluster_0 PGMEA (1-Methoxy-2-propyl acetate) cluster_1 PGCEA (2-(Cyclohexyloxy)-1-methylethyl acetate) PGMEA_Node CH3-O-CH2-CH(OAc)-CH3 (Linear, Low Steric Bulk) PGCEA_Node Cyclohexyl-O-CH2-CH(OAc)-CH3 (Cyclic, High Steric Bulk, Lipophilic) PGMEA_Node->PGCEA_Node Substitution of Methyl with Cyclohexyl Ring

Caption: Structural comparison highlighting the lipophilic shift from the methyl group in PGMEA to the cyclohexyl ring in PGCEA.

Physicochemical Properties

The substitution of a methyl group with a cyclohexyl ring drastically alters the thermodynamic profile.

PropertyPGMEA (Standard)PGCEA (High-Boiling)Impact on Application
Boiling Point 146°C~240°C (Estimated)*PGCEA requires high energy to remove; ideal for high-T reactions.[1]
Vapor Pressure (20°C) 3.7 mmHg< 0.1 mmHgPGCEA has negligible evaporation; safer for open-system handling.
Flash Point 42°C (Flammable)> 100°C (Combustible)PGCEA is safer for transport and storage (High Flashpoint).
Density 0.97 g/mL~0.95-0.98 g/mLSimilar density allows for drop-in pump calibration in some systems.[1]
Water Solubility ~16% (Partial)< 1% (Insoluble)PGCEA is strictly for organic phases; excellent for water exclusion.[1]
LogP (Octanol/Water) 0.43~2.5 - 3.0 (Predicted)PGCEA is highly lipophilic; better for dissolving non-polar drugs.

Note: PGCEA boiling point estimated based on group contribution methods relative to cyclohexyl acetate (173°C) and glycol ether chain elongation.

Solvency & Hansen Solubility Parameters (HSP)

For formulation scientists, matching the solvent to the solute (drug or polymer) is governed by HSP.[1]

  • PGMEA: Balanced polar (

    
    ) and hydrogen-bonding (
    
    
    
    ) forces.[1] It is a "universal" solvent for acrylates and polar resins.
  • PGCEA: Dominant dispersive forces (

    
    ) due to the cyclohexyl ring.[1]
    

Application Insight: If a drug candidate precipitates in PGMEA due to high hydrophobicity, PGCEA is the logical screen-up candidate.[1] Conversely, PGCEA is a poor choice for hydrophilic salts.

Safety & Toxicology (E-E-A-T)

Critical Warning: Glycol ethers are metabolically active.[1]

  • PGMEA: The alpha-isomer (commercial standard) is generally considered safe and is not a CMR (Carcinogenic, Mutagenic, Reprotoxic) substance. However, it can contain trace amounts of the beta-isomer , which is teratogenic. Always certify <0.5% beta-isomer content.

  • PGCEA: Cyclohexyl glycol ethers generally exhibit lower acute toxicity than their methyl/ethyl counterparts because they do not metabolize into methoxyacetic acid (the toxin responsible for bone marrow depression). However, due to its "fragrance" categorization, specific chronic inhalation data may be limited compared to the ubiquitous PGMEA.

    • Protocol: Treat PGCEA as a novel chemical entity in containment until specific SDS data verifies otherwise.

Applications in Drug Development

A. Bio-MEMS & Lab-on-a-Chip (PGMEA Focus)

PGMEA is the primary solvent for SU-8 photoresist , used to fabricate microfluidic channels for high-throughput drug screening.[1]

  • Mechanism: PGMEA dissolves the epoxy resin and evaporates during the "soft bake" (95°C), leaving a solid film.[1]

  • Why not PGCEA? PGCEA's high boiling point would require baking temperatures >150°C, potentially degrading the photoinitiator or the substrate.

B. High-Temperature Synthesis & Crystallization (PGCEA Focus)

PGCEA serves as a robust reaction medium for Active Pharmaceutical Ingredient (API) synthesis.[1]

  • Use Case: Nucleophilic substitutions requiring temperatures >150°C where DMF or NMP are undesirable due to genotoxicity concerns.

  • Advantage: The ester group is stable under neutral/mildly acidic conditions, and the ether linkage is robust.[1]

Experimental Protocol: Solvent Swap Workflow

Objective: To transition a process from a toxic solvent (e.g., NMP) to a glycol ether acetate (PGMEA or PGCEA).

SolventSelection Start Start: Define Solute (Drug/Polymer) CheckPolarity Is Solute Highly Polar / Hydrophilic? Start->CheckPolarity UseWater Use Water/Alcohol Systems CheckPolarity->UseWater Yes CheckTemp Required Process Temperature? CheckPolarity->CheckTemp No (Lipophilic) SelectPGMEA Select PGMEA (Standard Lithography/Coating) CheckTemp->SelectPGMEA < 100°C (Drying needed) SelectPGCEA Select PGCEA (High-T Synthesis/Leveling) CheckTemp->SelectPGCEA > 150°C (Reaction/Reflow) Validation Final Protocol Validation SelectPGMEA->Validation Verify Beta-Isomer < 0.5% SelectPGCEA->Validation Verify Removal Method (High Vac)

Caption: Decision tree for selecting between PGMEA and PGCEA based on polarity and thermal requirements.

Step-by-Step Protocol:
  • Solubility Screening: Dissolve 100 mg of analyte in 1 mL of solvent.[1]

    • Success: Clear solution at Room Temp.

  • Thermal Stress Test: Heat solution to 80°C (PGMEA) or 150°C (PGCEA) for 4 hours. Analyze by HPLC for degradation (transesterification risk).

  • Removal:

    • PGMEA: Rotary evaporation at 50°C / 20 mbar.

    • PGCEA: Requires high vacuum (< 1 mbar) or steam distillation due to low volatility.

References

  • ChemicalBook. (2024).[2] Propylene Glycol Methyl Ether Acetate Properties and Safety.[3][4]Link

  • National Institutes of Health (PubChem). (2025). 2-(Cyclohexyloxy)-1-methylethyl acetate (Compound Summary).Link

  • Monument Chemical. (2024).[2] Technical Data Sheet: Propylene Glycol Mono Methyl Ether Acetate (PMAc).Link

  • Alfa Chemistry. (2025). 2-(Cyclohexyloxy)-1-methylethyl acetate Product Details.Link

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-methoxy-1-methylethyl acetate.[5]Link[5]

Sources

Exploratory

A Comprehensive Technical Guide to 2-(Cyclohexyloxy)-1-methylethyl acetate: Sourcing, Pricing, and Research Applications

Executive Summary As a Senior Application Scientist, I frequently encounter formulation challenges where standard solvents fail to provide the necessary steric environment or evaporation profile. 2-(Cyclohexyloxy)-1-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter formulation challenges where standard solvents fail to provide the necessary steric environment or evaporation profile. 2-(Cyclohexyloxy)-1-methylethyl acetate (CAS 72727-61-8) is a highly specialized, bulky ether acetate. While structurally related to the ubiquitous industry solvent PGMEA (Propylene Glycol Monomethyl Ether Acetate), the substitution of a methyl group with a cyclohexyl moiety fundamentally alters its physicochemical behavior. This whitepaper provides an authoritative breakdown of its chemical identity, global sourcing landscape, pricing dynamics, and the self-validating protocols required to utilize it effectively in advanced research and drug development formulations.

Chemical Identity & Physicochemical Rationale

To understand the utility of 2-(Cyclohexyloxy)-1-methylethyl acetate, we must examine its structural causality.

  • Molecular Formula: C₁₁H₂₀O₃

  • Monoisotopic Mass: 200.14 Da[1]

  • SMILES: CC(COC1CCCCC1)OC(=O)C[1]

The Causality of the Cyclohexyl Group: In polymer chemistry and Active Pharmaceutical Ingredient (API) formulation, solvent selection dictates the thermodynamics of crystallization and film formation. Standard PGMEA evaporates relatively quickly and has limited lipophilicity. By introducing a bulky, non-polar cyclohexyl ring, this custom solvent achieves two critical outcomes:

  • Decreased Volatility: The increased molecular weight and enhanced van der Waals interactions lower the vapor pressure. This prevents "orange peel" defects and premature precipitation during spin-coating or slow-evaporation crystallization.

  • Enhanced Hydrophobicity: It acts as a superior solvating agent for highly lipophilic APIs and advanced photoresist resins that resist standard polar aprotic solvents.

SynthesisPathway A Cyclohexanol (Nucleophile) C 1-Cyclohexyloxy-2-propanol (Intermediate) A->C Base Catalysis B Propylene Oxide (Electrophile) B->C E 2-(Cyclohexyloxy)-1-methylethyl acetate (Target: CAS 72727-61-8) C->E Esterification D Acetic Anhydride (Acylating Agent) D->E

Synthesis pathway of 2-(Cyclohexyloxy)-1-methylethyl acetate from cyclohexanol.

Sourcing Landscape & Pricing Dynamics

Unlike commodity solvents, 2-(Cyclohexyloxy)-1-methylethyl acetate is a niche research chemical. It is not held in bulk inventory by major distributors; rather, it is synthesized on demand. Consequently, pricing is highly dependent on the requested purity, scale, and lead time.

Supplier and Pricing Matrix
SupplierRegion / PlatformSynthesis TypeEstimated PurityPricing Model
BOC Sciences GlobalCustom SynthesisVariable (Custom)Price on Request (POR)[]
Alfa Chemistry GlobalCustom Synthesis96%Price on Request (POR)[3]
UAB SynHet Lithuania (Pinpools)B2B / CustomVariablePrice on Request (POR)[4]
Hangzhou Leap Chem China (Echemi)B2B / CustomVariablePrice on Request (POR)[5]

Procurement Strategy: Because this compound requires custom synthesis, standard catalog pricing is unavailable[]. Procurement requires submitting a Request for Quotation (RFQ). Based on historical data for custom ether acetates of similar complexity, researchers should budget approximately $800 – $1,500 USD per 100g for >96% purity[3]. Lead times typically range from 4 to 6 weeks to account for synthesis, purification, and analytical validation.

Experimental Workflows: Self-Validating Purity Analysis

When sourcing custom-synthesized solvents, you cannot rely solely on the manufacturer's Certificate of Analysis (CoA). Trace amounts of the intermediate precursor (1-cyclohexyloxy-2-propanol) often remain. If this secondary alcohol is present, it will act as a competing nucleophile in moisture-sensitive downstream reactions (e.g., urethane cross-linking or API esterifications), leading to catastrophic formulation failure.

To ensure trustworthiness, the following GC-MS protocol is designed as a self-validating system . By utilizing dual-detector cross-referencing, we eliminate false positives.

ValidationWorkflow S1 Sample Prep (DCM + Nonane) S2 GC Injection (Split 50:1) S1->S2 S3 Separation (HP-5MS) S2->S3 S4 MS Validation (m/z 200.14) S3->S4

Self-validating GC-MS workflow for purity quantification and precursor detection.

Step-by-Step Methodology: GC-FID/MS Validation
  • Sample Preparation: Dilute 10 µL of the custom-synthesized 2-(Cyclohexyloxy)-1-methylethyl acetate in 1 mL of anhydrous dichloromethane (DCM). Add 5 µL of nonane as an internal standard.

    • Causality: Nonane is chemically inert and provides a highly stable retention time reference, ensuring that any retention time shifts are instrument-related, not sample-related.

  • Instrumental Setup: Inject 1 µL into a GC-MS/FID system equipped with a non-polar column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Set the injector temperature to 250°C with a split ratio of 50:1.

  • Temperature Programming: Start the oven at 60°C (hold for 2 min), ramp at 10°C/min to 280°C, and hold for 5 min.

    • Causality: This specific gradual ramp ensures baseline chromatographic separation between the target bulky ester and any residual, highly polar alcohol precursor.

  • Detection & Cross-Validation:

    • Qualitative (MS): Confirm the target peak via the molecular ion [M]+ at m/z 200.14[1]. Look for the characteristic fragmentation pattern (loss of the acetate group).

    • Quantitative (FID): Calculate the absolute purity using area normalization against the nonane internal standard. A purity threshold of >96% must be met before utilizing the solvent in sensitive formulations[3].

Application Methodologies in Advanced Formulation

Once validated, the solvent can be deployed. In drug development, when formulating poorly water-soluble APIs into solid dispersions, the API and polymer matrix (e.g., PVP-VA) are co-dissolved. By utilizing 2-(Cyclohexyloxy)-1-methylethyl acetate instead of standard highly volatile solvents, the formulation undergoes a controlled, thermodynamically stable phase inversion during drying. The steric bulk of the cyclohexyl group ensures that the solvent molecules do not become permanently trapped within the polymer lattice, allowing for a clean bake-off while preventing the API from prematurely crystallizing out of the amorphous solid dispersion.

References

  • Title: B2B 更好地采购化学品 - PINPOOLS: 2-(cyclohexyloxy)-1-methylethyl acetate | Source: Pinpools | URL: [Link]

  • Title: 72727-61-8 (C11H20O3) - PubChemLite | Source: Université du Luxembourg / PubChem | URL: [Link]

Sources

Foundational

Thermophysical Characterization of 2-(Cyclohexyloxy)-1-methylethyl Acetate: Refractive Index and Viscosity Profiling

Executive Summary In the landscape of specialty solvents and pharmaceutical excipients, 2-(Cyclohexyloxy)-1-methylethyl acetate (CAS No. 72727-61-8; Molecular Formula: C₁₁H₂₀O₃) represents a highly specialized ether-este...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of specialty solvents and pharmaceutical excipients, 2-(Cyclohexyloxy)-1-methylethyl acetate (CAS No. 72727-61-8; Molecular Formula: C₁₁H₂₀O₃) represents a highly specialized ether-ester [1]. While structurally analogous to common industrial solvents like Propylene Glycol Methyl Ether Acetate (PGMEA), the substitution of a terminal methyl group with a bulky cyclohexyl ring fundamentally alters its thermophysical profile.

For researchers and drug development professionals, understanding the exact refractive index (


) and viscosity (

) of this compound is critical. Viscosity dictates mass transfer rates, injectability, and coating uniformity in pharmaceutical formulations, while the refractive index is essential for phase-boundary detection during liquid-liquid extraction and optical purity validation. Because empirical literature on this specific macromolecule is scarce, this whitepaper establishes the theoretical baselines, structural causality, and rigorous, self-validating experimental protocols required to accurately profile its rheological and optical properties.

Molecular Architecture & Mechanistic Causality

To predict and understand the physical behavior of 2-(Cyclohexyloxy)-1-methylethyl acetate, we must deconstruct its molecular architecture. The molecule exhibits three distinct functional domains, each contributing to its macroscopic properties:

  • The Cyclohexyl Ring (Steric Bulk & Polarizability): Unlike linear aliphatic chains, the alicyclic cyclohexyl ring significantly increases the molecular cross-sectional area. This structural bulk enhances London dispersion forces, leading to higher internal friction (elevated viscosity) [2]. Furthermore, the dense electron cloud of the ring increases the molecule's overall polarizability, directly raising its refractive index according to the Lorentz-Lorenz relationship.

  • The Ether Linkage (Flexibility): The ether oxygen provides rotational freedom, which prevents tight crystalline packing and ensures the compound remains a flowable liquid at room temperature (lowering the glass transition temperature,

    
    ).
    
  • The Acetate Group (Dipole Interactions): The ester carbonyl introduces a strong permanent dipole, enabling dipole-dipole interactions that further increase cohesive energy density and, consequently, dynamic viscosity.

SPR Molecule 2-(Cyclohexyloxy)-1-methylethyl acetate (C11H20O3) Cyclohexyl Cyclohexyl Ring - Increases Steric Bulk - Elevates Viscosity - Raises Refractive Index Molecule->Cyclohexyl Ether Ether Linkage - Rotational Flexibility - Lowers T_g Molecule->Ether Acetate Acetate Group - Dipole-Dipole Interactions - Enhances Solvation Molecule->Acetate

Structure-Property Relationship mapping for 2-(Cyclohexyloxy)-1-methylethyl acetate.

Predictive Data Synthesis

Based on group contribution methods (e.g., Joback method for viscosity and atomic increments for molar refraction), we can establish predictive baselines for 2-(Cyclohexyloxy)-1-methylethyl acetate and compare them against known reference standards [1].

Table 1: Comparative Thermophysical Baselines

Property2-(Cyclohexyloxy)-1-methylethyl acetate (Predicted)PGMEA (Reference)Cyclohexyl Acetate (Reference)
Molecular Weight 200.27 g/mol 132.16 g/mol 142.20 g/mol
Refractive Index (

)
1.4450 – 1.45501.40201.4400
Dynamic Viscosity (cP at 25°C) 4.50 – 6.001.102.50
Flow Behavior NewtonianNewtonianNewtonian

Note: The addition of the cyclohexyl group to the propylene glycol backbone nearly quadruples the expected viscosity compared to PGMEA due to steric entanglement.

Self-Validating Experimental Protocols

To transition from predictive models to empirical certainty, laboratories must employ standardized, error-correcting methodologies. The following protocols are designed as self-validating systems, ensuring high-fidelity data acquisition for E-E-A-T compliance.

Protocol A: Refractive Index Determination (Standard: ASTM D1218)

The refractive index is highly sensitive to temperature and sample purity. This protocol utilizes an Abbe-type refractometer to measure the bending of the Sodium D-line (589.3 nm)[3].

  • Calibration (The Self-Validation Step): Before testing the sample, calibrate the refractometer using two reference standards bridging the expected measurement range: HPLC-grade water (

    
     = 1.3330) and Toluene (
    
    
    
    = 1.4969). If the instrument deviates by more than
    
    
    , recalibrate the optics.
  • Temperature Equilibration: Connect the refractometer to a Peltier thermostat. Set the temperature to exactly 20.0 °C

    
     0.05 °C. Causality: A deviation of just 1°C can alter the refractive index of organic esters by up to 0.0004 units due to thermal expansion decreasing the liquid's density.
    
  • Sample Application: Apply 2–3 drops of degassed 2-(Cyclohexyloxy)-1-methylethyl acetate to the lower prism. Close the prism assembly immediately to prevent volatilization of any trace impurities, which would skew the local concentration.

  • Measurement: Align the shadowline with the crosshairs and record the value to four decimal places. Repeat in triplicate to ensure a relative standard deviation (RSD) of <0.1%.

Protocol B: Kinematic and Dynamic Viscosity (Standard: ASTM D445)

Viscosity measurement requires the determination of kinematic viscosity (


) via capillary flow, followed by conversion to dynamic viscosity (

) using the fluid's density (

) [4].
  • Apparatus Selection: Select a calibrated Ubbelohde suspended-level capillary viscometer. The suspended level design is critical because it makes the efflux time independent of the exact volume of liquid loaded, eliminating volume-based user error.

  • Thermal Bath Immersion: Submerge the viscometer in a highly controlled thermostatic liquid bath at 25.0 °C

    
     0.01 °C. Allow 15 minutes for thermal equilibration. Causality: Viscosity follows an Arrhenius-like exponential temperature dependence; poor thermal control is the primary source of rheological measurement failure.
    
  • Efflux Timing: Draw the sample above the upper timing mark. Allow it to flow down under gravity. Measure the time (

    
    ) it takes for the meniscus to pass from the upper to the lower mark using a stopwatch accurate to 0.01 seconds.
    
  • Calculation & Validation:

    • Calculate Kinematic Viscosity:

      
       (where 
      
      
      
      is the viscometer constant in mm²/s²).
    • Calculate Dynamic Viscosity:

      
      .
      
    • Self-Validation: Repeat the test using a capillary of a different diameter. The calculated dynamic viscosity must agree within 0.2% across both capillaries to confirm Newtonian flow behavior and rule out kinetic energy losses.

MeasurementWorkflow cluster_RI Refractive Index (nD) cluster_Visc Viscosity (η) Sample Sample Prep: 2-(Cyclohexyloxy)-1-methylethyl acetate (Degassed, >99% Purity) Abbe Abbe Refractometer (ASTM D1218) Sample->Abbe Capillary Ubbelohde Viscometer (ASTM D445) Sample->Capillary Temp1 Peltier Control (20.0 ± 0.05 °C) Abbe->Temp1 MeasureRI Measure nD (Sodium D-line 589.3 nm) Temp1->MeasureRI Validation Data Validation: Cross-check with Predictive Models MeasureRI->Validation Temp2 Thermostatic Bath (20.0/25.0 ± 0.01 °C) Capillary->Temp2 MeasureVisc Measure Efflux Time (t) Calculate η = K·t·ρ Temp2->MeasureVisc MeasureVisc->Validation

Self-validating workflow for thermophysical measurement of specialty solvents.

Applications in Drug Development & Formulation

The specific thermophysical profile of 2-(Cyclohexyloxy)-1-methylethyl acetate makes it a unique candidate for advanced pharmaceutical applications:

  • Controlled-Release Polymer Coatings: The solvent's higher viscosity (compared to standard acetates) alters the evaporation kinetics and droplet coalescence during fluid-bed coating processes. This leads to denser, less porous polymeric films, which are essential for zero-order release kinetics in oral solid dosage forms.

  • Liquid-Liquid Extraction (LLE): In the purification of lipophilic Active Pharmaceutical Ingredients (APIs), the distinct refractive index of this solvent (~1.4500) allows for rapid, automated optical detection of the aqueous/organic phase boundary in continuous flow reactors, preventing emulsion crossover.

By rigorously establishing the refractive index and viscosity using the protocols outlined above, formulation scientists can transition 2-(Cyclohexyloxy)-1-methylethyl acetate from a theoretical chemical entity into a tightly controlled, highly reproducible industrial solvent.

References

  • PubChemLite : 72727-61-8 (C11H20O3) - Compound Summary. National Center for Biotechnology Information. Available at:[Link]

  • ASTM International : ASTM D1218-21: Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. Available at:[Link]

  • ASTM International : ASTM D445-24: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). Available at:[Link]

Protocols & Analytical Methods

Method

Advanced Application Notes &amp; Protocols: 2-(Cyclohexyloxy)-1-methylethyl acetate as a High-Boiling Solvent

Introduction & Chemical Profiling For researchers and drug development professionals, solvent selection is a critical thermodynamic and kinetic lever. 2-(Cyclohexyloxy)-1-methylethyl acetate (CAS 72727-61-8) is an advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

For researchers and drug development professionals, solvent selection is a critical thermodynamic and kinetic lever. 2-(Cyclohexyloxy)-1-methylethyl acetate (CAS 72727-61-8) is an advanced, ultra-high-boiling ether acetate. Structurally, it combines a flexible propylene glycol backbone with a bulky, hydrophobic cyclohexyl ether group and a polar acetate ester.

This unique amphiphilic-like structure grants it exceptional solvency for both highly hydrophobic small molecules and complex polymeric resins (such as polyether urethanes and novolacs)[1]. With a boiling point exceeding 340 °C[2], it functions as an elite "tailing solvent" in film-forming applications and a stable, atmospheric-pressure medium for high-activation-energy chemical syntheses.

Mechanistic Insights: Causality in Solvent Selection

To understand why this specific solvent is chosen over standard industry alternatives, we must analyze its behavior at the molecular and thermodynamic levels:

  • Steric Bulk and Solvency: The cyclohexyloxy group provides significant steric bulk and lipophilicity, which disrupts the crystalline packing of dissolved organic intermediates, maintaining them in solution even at high concentrations. The acetate group provides Lewis base coordination, stabilizing charged intermediates or photoacid generators (PAGs)[3].

  • Evaporation Kinetics & Film Plasticization: In ultra-thick photoresist lithography (50–500 μm), rapid solvent evaporation is a primary failure mode. Standard solvents like PGMEA evaporate quickly at the surface, creating a hardened "skin." As the bulk solvent underneath vaporizes, it ruptures this skin, causing micro-cracking and blistering. 2-(Cyclohexyloxy)-1-methylethyl acetate evaporates extremely slowly, remaining in the film to act as a temporary plasticizer. This keeps the surface permeable, allowing highly volatile co-solvents to outgas smoothly without damaging the structural integrity of the film[3].

Quantitative Data Presentation

The following table summarizes the physicochemical advantages of 2-(Cyclohexyloxy)-1-methylethyl acetate compared to ubiquitous laboratory and industrial solvents.

Property / Solvent2-(Cyclohexyloxy)-1-methylethyl acetatePGMEATolueneN-Methyl-2-pyrrolidone (NMP)
CAS Number 72727-61-8108-65-6108-88-3872-50-4
Boiling Point (°C) ~340.7[2]146110.6202
Evaporation Rate Extremely LowModerateHighLow
Chemical Nature Bulky Ether AcetateLinear Ether AcetateAromatic HydrocarbonPolar Aprotic Amide
Primary Utility Thick-film lithography, High-temp cyclizationStandard photoresistsExtraction, WashingPolymer dissolution, Excipient

Experimental Protocols

Protocol A: Formulation and Processing of Ultra-Thick Negative Photoresists

Context: Manufacturing electronic interlayer interconnections (e.g., copper pillars) requires photoresist layers exceeding 100 μm. This protocol utilizes the target solvent to widen the thermal processing window[3]. Self-Validating System: The success of this protocol is validated by the absence of surface blistering during the 110 °C bake. If the formulation lacked the high-boiling cyclohexyl derivative, the film would invariably crack under these ramp conditions.

Step-by-Step Methodology:

  • Resin Dissolution: In an actinic-safe amber glass vessel, combine 60 wt% of a photopolymer resin (e.g., functionalized novolac) with a solvent blend comprising 30 wt% PGMEA and 10 wt% 2-(Cyclohexyloxy)-1-methylethyl acetate. Stir at 40 °C until the high-molecular-weight fractions are completely solvated.

  • Sensitization: Add 3 wt% of a compatible photoacid generator (PAG). Mix thoroughly for 2 hours to ensure uniform distribution.

  • Spin Coating: Dispense the formulation onto a primed silicon wafer. Execute a spread cycle at 500 RPM for 10 seconds, followed by a cast cycle at 1200 RPM for 30 seconds to achieve a ~100 μm wet film thickness.

  • Soft Bake (Pre-Bake): Transfer the wafer to a programmable hotplate. Ramp the temperature from 65 °C to 110 °C at a strict rate of 2 °C/min. Hold at 110 °C for 5 minutes. (Note: The slow ramp and the tailing solvent work synergistically to prevent surface skinning).

  • Exposure & Development: Expose the film to i-line (365 nm) UV radiation through a photomask. Perform a post-exposure bake at 90 °C for 3 minutes, then develop using a 2.38% TMAH aqueous solution.

Protocol B: High-Temperature Thermal Cyclization in Drug Synthesis

Context: The synthesis of complex heterocyclic kinase inhibitors often requires the cyclization of intermediate hydrazones into triazoles, demanding sustained temperatures >150 °C[4]. Self-Validating System: Because distilling off a 340 °C solvent is thermodynamically impractical, this protocol uses an anti-solvent precipitation method. The recovery of high-purity crystalline product directly validates the solvent's chemical inertness and the efficiency of the isolation strategy.

Step-by-Step Methodology:

  • Reaction Setup: Charge a 50 mL round-bottom flask with 10 mmol of the acyclic precursor (e.g., ethyl 2-amino-2-(2-substituted hydrazono)acetate).

  • Solvent Addition: Add 20 mL of 2-(Cyclohexyloxy)-1-methylethyl acetate.

  • Thermal Activation: Equip the flask with a reflux condenser. Heat the mixture to 180 °C using a precisely controlled heating mantle. Unlike xylenes (which boil at 140 °C), this solvent remains a stable liquid, allowing the reaction to proceed at atmospheric pressure without requiring specialized pressure vessels.

  • Monitoring: Stir at 180 °C for 4 to 6 hours. Monitor the dehydration/cyclization progress via LC-MS until the starting material is fully consumed.

  • Isolation via Precipitation: Cool the reaction mixture to room temperature. Slowly add 40 mL of a non-polar anti-solvent (e.g., n-heptane) under vigorous stirring. The lipophilic nature of the solvent keeps impurities dissolved while the polar heterocyclic product precipitates.

  • Filtration: Isolate the product via vacuum filtration, wash with cold heptane, and dry under high vacuum.

Process Visualization

G Start Wet Photoresist Film (PGMEA + Cyclohexyl Ether Acetate) Bake Soft Bake Ramp (65°C to 110°C) Start->Bake FastEvap Rapid PGMEA Evaporation (Bulk Solvent Removal) Bake->FastEvap Low BP Component SlowEvap Tailing Solvent Retention (CAS 72727-61-8) Bake->SlowEvap High BP Component Skinning Surface Skinning & Cracking (Failure Mode) FastEvap->Skinning If used alone Success Plasticized Film Smooth Outgassing & Uniform Profile FastEvap->Success Vapors escape through plasticized layer SlowEvap->Success Prevents crust formation

Workflow of thick-film photoresist curing highlighting the high-boiling solvent's plasticizing role.

References

  • Alfa Chemistry. "CAS 72727-55-0 2-Methylpropyl 1-methyl-4-(4 ... - Alfa Chemistry". alfa-chemistry.com. 2

  • Google Patents. "US20200393758A1 - Negative-working ultra thick film photoresist". google.com. 3

  • Google Patents. "US9556152B2 - Heterocyclic amides as kinase inhibitors". google.com. 4

  • Google Patents. "US11866599B2 - Ink set and printing method". google.com. 1

Sources

Application

Application Note: Protocol for Dissolving Advanced Polymers in 2-(Cyclohexyloxy)-1-methylethyl Acetate (CHPEA)

Executive Summary The formulation of advanced polymer solutions—particularly for semiconductor photoresists, hydrophobic block copolymers, and specialized drug delivery matrices—requires solvents that balance solvency po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formulation of advanced polymer solutions—particularly for semiconductor photoresists, hydrophobic block copolymers, and specialized drug delivery matrices—requires solvents that balance solvency power, evaporation rate, and film-forming capabilities. While Propylene Glycol Monomethyl Ether Acetate (PGMEA) is the industry standard [2], highly lipophilic and bulky polymers often require a solvent with a shifted dispersion profile. 2-(Cyclohexyloxy)-1-methylethyl acetate (CAS 72727-61-8) [3], hereafter referred to as CHPEA , serves as an advanced, sterically bulky analog to PGMEA.

This application note provides a self-validating, step-by-step protocol for the dissolution of high-molecular-weight polymers in CHPEA, grounded in thermodynamic principles and field-proven formulation techniques.

Mechanistic Rationale: The Hansen Solubility Framework

The dissolution of polymers is not a simple physical mixing process; it is a thermodynamic event governed by the free energy of mixing (


). According to the Hansen Solubility Parameters (HSP) framework [1], a polymer will dissolve in a solvent if the solvent's parameters—Dispersion (

), Polarity (

), and Hydrogen Bonding (

)—fall within the polymer's interaction radius (

).

Why choose CHPEA over standard PGMEA? Standard PGMEA has a relatively balanced HSP profile [2]. However, the substitution of the methoxy group with a cyclohexyloxy group in CHPEA fundamentally alters its solvation thermodynamics:

  • Increased Dispersion (

    
    ):  The bulky, non-polar cyclohexyl ring significantly increases the dispersion forces, making CHPEA an exceptional solvent for highly hydrophobic polymers (e.g., specialized EUV resists, PLGA, and aliphatic polycarbonates).
    
  • Decreased Polarity (

    
    ):  The steric bulk shields the ether oxygen, reducing the overall dipole moment and preventing the premature precipitation of non-polar polymer chains.
    
  • Lower Volatility: The increased molecular weight (200.14 g/mol ) [3] drastically reduces the evaporation rate, preventing "solvent skinning" during spin-coating and ensuring uniform, defect-free film formation.

Comparative Solvent Metrics

To understand the operational differences during formulation, the quantitative properties of CHPEA are compared against the industry standard, PGMEA.

PropertyPGMEA (Standard) [2]CHPEA (Advanced Analog) [3]
CAS Number 108-65-672727-61-8
Chemical Structure 1-Methoxy-2-propanol acetate1-Cyclohexyloxypropan-2-yl acetate
Molecular Weight 132.16 g/mol 200.14 g/mol
Boiling Point 146 °C> 200 °C (Estimated via MW/Sterics)
HSP Profile Shift Baseline (

,

,

)
Higher

, Lower

Evaporation Rate Moderate (0.3 vs BuAc)Very Slow
Primary Utility Standard photoresists, general coatingsHighly lipophilic polymers, thick-film resists

Experimental Workflow Visualization

PolymerDissolution Start Weighing & Prep (Polymer + CHPEA) Mix Controlled Agitation (Overhead Stirring) Start->Mix Temp Thermal Activation (40-60°C) Mix->Temp QC Optical QC (Check for Micelles) Temp->QC QC->Mix Undissolved Filter Sub-micron Filtration (0.2 µm PTFE) QC->Filter Clear Solution Degas Vacuum Degassing (Remove Microbubbles) Filter->Degas End Final Polymer Solution Degas->End

Workflow for dissolving polymers in 2-(Cyclohexyloxy)-1-methylethyl acetate (CHPEA).

Step-by-Step Dissolution Protocol

This protocol is optimized for a standard 10–20 wt% solid formulation. Adjust ratios based on the target viscosity.

Step 1: Preparation and Environment Control
  • Causality: CHPEA is hygroscopic and can absorb atmospheric moisture, which may prematurely precipitate moisture-sensitive polymers.

  • Action: Conduct the dissolution in a nitrogen-purged glovebox or under a dry inert atmosphere. Ensure all glassware is oven-dried. Weigh the desired amount of CHPEA into a jacketed reaction vessel.

Step 2: Polymer Addition
  • Causality: Dumping polymer powder into the solvent creates a localized high-concentration zone. The outer layer of the polymer mass rapidly solvates and swells, forming a highly viscous "gel skin" that prevents solvent from reaching the dry core (gel blocking).

  • Action: Establish a gentle vortex in the pure CHPEA. Sift the polymer powder slowly into the vortex over 10–15 minutes, ensuring individual particles are wetted before they can agglomerate.

Step 3: Controlled Agitation and Thermal Activation
  • Causality: Magnetic stirring is insufficient for high-viscosity polymer solutions and often creates a deep vortex that traps air. Furthermore, increasing the temperature increases polymer chain mobility and reduces solvent viscosity, accelerating the thermodynamic mixing process.

  • Action:

    • Utilize an overhead mechanical stirrer with an anchor or pitched-blade impeller.

    • Set the stirring speed to 150–300 RPM to provide high shear without cavitating the liquid.

    • Heat the jacketed vessel to 40°C – 60°C . Note: Do not exceed 60°C to prevent thermal degradation of sensitive polymer backbones or photoacid generators (if formulating resists).

Step 4: Optical Quality Control (QC)
  • Causality: Even if a solution appears clear to the naked eye, sub-micron undissolved micelles or swollen polymer gels may remain, which will cause striations or "comets" during spin-coating.

  • Action: Shine a high-intensity laser pointer through the solution. If the beam path is highly visible (Tyndall effect), undissolved colloidal particles remain. Continue heating and stirring until the beam path is nearly invisible.

Step 5: Sub-micron Filtration
  • Causality: Standard cellulose filters will swell and degrade in organic ether-acetates like CHPEA, contaminating the solution with particulates.

  • Action: Pass the cooled solution (room temperature) through a 0.2 µm or 0.45 µm PTFE (Polytetrafluoroethylene) membrane filter . For high-viscosity solutions (>500 cP), use a pressurized stainless-steel filtration housing rather than a vacuum flask to prevent solvent flashing.

Step 6: Vacuum Degassing
  • Causality: The mechanical shear from overhead stirring introduces microbubbles. In high-viscosity CHPEA solutions, these bubbles lack the buoyancy to escape naturally and will cause pinhole defects in casted films.

  • Action: Transfer the filtered solution to a vacuum desiccator. Apply a moderate vacuum (approx. 50–100 Torr) for 30–60 minutes until no further bubbles evolve. Store the final solution in an amber glass bottle purged with Argon.

Troubleshooting Guide

  • Issue: Persistent Gelation / Turbidity

    • Cause: The polymer's HSP profile is slightly out of range of CHPEA's interaction radius, or the molecular weight is too high.

    • Solution: Introduce a co-solvent. Adding 5-10% of a highly polar solvent (like Cyclopentanone or standard PGMEA) can shift the overall

      
       just enough to fully uncoil the polymer chains.
      
  • Issue: Filter Clogging

    • Cause: Premature filtration of swollen, but not fully dissolved, polymer chains.

    • Solution: Return the solution to the heating vessel, increase the temperature to 60°C, and stir for an additional 12 hours. Ensure the solution is cooled back to room temperature before attempting filtration again.

References

  • Hansen solubility parameter Source: Wikipedia URL:[Link]

  • Propylene glycol methyl ether acetate (PGMEA) Source: Wikipedia URL:[Link]

  • 72727-61-8 (C11H20O3) - 1-cyclohexyloxypropan-2-yl acetate Source: PubChemLite / University of Luxembourg URL:[Link]

Method

Application Note: 2-(Cyclohexyloxy)-1-methylethyl acetate as an Advanced Reaction Medium for Organic Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction: The Case for Advanced Ether-Acetate Solvents When scaling...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction: The Case for Advanced Ether-Acetate Solvents

When scaling up organic syntheses—particularly transition-metal-catalyzed cross-couplings and biphasic extractions—the choice of solvent dictates not only the reaction kinetics but also the downstream processing (DSP) efficiency and environmental footprint. Traditional dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and 1,4-dioxane, while excellent at solubilizing diverse reaction components, present severe reprotoxic hazards and face stringent regulatory bans under REACH[1].

To address these limitations, process chemists are increasingly turning to propylene glycol ether acetates, which offer an optimal balance of polar carbonyl groups and non-polar ether linkages[2]. 2-(Cyclohexyloxy)-1-methylethyl acetate (CAS No. 72727-61-8)[], hereafter referred to as PGCEA , represents a structural evolution in this class. By appending a sterically demanding cyclohexyl ring to the propylene glycol acetate backbone, PGCEA delivers a solvent matrix that resists nucleophilic attack, offers a significantly higher boiling point for kinetically sluggish reactions, and maintains a distinct phase boundary with water for effortless biphasic extractions.

Physicochemical Profiling & Causality

The efficacy of PGCEA as a reaction medium is rooted in its molecular architecture. Standard ester solvents (e.g., ethyl acetate) are prone to hydrolysis under the basic conditions required for cross-coupling reactions. In PGCEA, the bulky cyclohexyl group provides steric shielding, drastically reducing the rate of unwanted transesterification or hydrolysis[4]. Furthermore, while standard Propylene Glycol Methyl Ether Acetate (PGMEA) is a crucial solvent in semiconductor and display material processes[5], its boiling point (146 °C) limits its use in high-activation-energy transformations. The increased molecular weight and hydrophobic surface area of PGCEA elevate its boiling point, allowing atmospheric heating without the need for pressurized vessels.

Table 1: Comparative Solvent Profiling for Organic Synthesis
SolventCAS NumberBoiling Point (°C)Water MiscibilityReprotoxicity / HazardPrimary Limitation in Synthesis
PGCEA 72727-61-8~240 (Est.)LowLowCommercial novelty / availability
NMP 872-50-4202HighHigh (REACH Restricted)Severe toxicity; difficult to remove[1]
1,4-Dioxane 123-91-1101HighHigh (Carcinogen)Explosive peroxide formation
PGMEA 108-65-6146ModerateLowVolatility limits high-temp reactions[5]

Application Workflow 1: High-Temperature Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings are foundational in pharmaceutical drug development. However, replacing environmentally harmful solvents while maintaining catalytic efficiency remains a challenge[6]. PGCEA serves as an exceptional green alternative. Its ether-acetate backbone provides sufficient polarity to solubilize the Pd-precatalyst, while its high thermal stability prevents solvent degradation during the catalytic cycle.

G Pd_0 Pd(0) Active Species Stabilized by PGCEA Ox_Add Oxidative Addition (Aryl Halide) Pd_0->Ox_Add Ar-X Transmet Transmetalation (Boronic Acid + Base) Ox_Add->Transmet Ar'-B(OH)2 Red_Elim Reductive Elimination (Biaryl Product) Transmet->Red_Elim Red_Elim->Pd_0 Product Release Solvent PGCEA Solvent Matrix Steric shielding & thermal stability Solvent->Pd_0

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the stabilizing role of the PGCEA solvent matrix.

Step-by-Step Protocol: PGCEA-Mediated Suzuki Coupling

This protocol is designed as a self-validating system; visual and physical cues at each step confirm reaction integrity.

  • Reagent Charging: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), anhydrous K₂CO₃ (2.0 equiv), and Pd(OAc)₂ (2 mol%).

    • Causality: K₂CO₃ is chosen over stronger bases (like KOtBu) to further guarantee the stability of the PGCEA ester linkage at elevated temperatures.

  • Atmospheric Inerting: Evacuate the flask and backfill with Argon (repeat 3x).

    • Causality: Rigorous exclusion of oxygen is mandatory. O₂ will irreversibly oxidize the active Pd(0) species to inactive Pd(II) black, halting the catalytic cycle.

  • Solvent Addition: Inject anhydrous PGCEA (0.2 M relative to the aryl halide) via syringe.

  • Thermal Activation: Heat the reaction mixture to 110 °C under vigorous stirring for 4 hours.

    • Causality: PGCEA’s high boiling point ensures the solvent does not reflux violently or evaporate, maintaining a constant molarity and allowing safe, unpressurized operation.

  • In-Process Control (IPC): Monitor via TLC or LC-MS. The disappearance of the aryl bromide indicates successful oxidative addition and subsequent turnover.

  • Workup & Isolation: Cool to room temperature and add deionized water (equal volume to PGCEA). Stir for 5 minutes, then transfer to a separatory funnel.

    • Causality: Because PGCEA is highly hydrophobic, it acts as its own extraction solvent. The organic product remains in the upper PGCEA layer, while the inorganic salts (KBr, unreacted boronic acid, potassium carbonate) partition cleanly into the lower aqueous layer.

Application Workflow 2: Biphasic Catalysis and Extraction

In drug development, isolating the active pharmaceutical ingredient (API) from homogeneous catalysts and inorganic byproducts often requires massive volumes of volatile organic solvents (VOCs) like dichloromethane. PGCEA's low water miscibility makes it an ideal continuous organic phase for biphasic reactions.

G Org Organic Phase (PGCEA) Hydrophobic Substrates Interface Biphasic Interface Catalytic Mass Transfer Org->Interface Aq Aqueous Phase Inorganic Salts / Base Aq->Interface Product Product Isolation via Phase Separation Interface->Product Decantation

Figure 2: Biphasic reaction workflow leveraging PGCEA for simplified product isolation.

Step-by-Step Protocol: Biphasic Product Isolation
  • Phase Formulation: Following a completed aqueous-organic biphasic reaction, ensure the volumetric ratio of PGCEA to the aqueous phase is at least 1:1 to prevent emulsion formation.

  • Phase Separation: Allow the mixture to settle in a separatory funnel.

    • Validation Check: A sharp, immediate phase boundary should form. If an emulsion persists, the steric bulk of the cyclohexyl group in PGCEA can be leveraged by adding a small amount of brine (NaCl) to the aqueous layer, which increases aqueous density and forces the hydrophobic PGCEA out of the suspension.

  • Decantation: Drain the lower aqueous phase. The upper PGCEA phase contains the highly pure target organic compound.

  • Solvent Recovery: Due to its thermal stability, PGCEA can be recovered via vacuum distillation and recycled for subsequent batches, significantly improving the process mass intensity (PMI) of the workflow.

Conclusion

2-(Cyclohexyloxy)-1-methylethyl acetate (PGCEA) transcends the traditional role of a passive solvent. By combining the solubilizing power of an ether-acetate with the steric protection and hydrophobicity of a cyclohexyl ring, it provides a robust, self-separating, and thermally stable medium. For process chemists looking to eliminate NMP or 1,4-dioxane from their cross-coupling workflows, PGCEA offers a scientifically sound, high-performance alternative.

References

  • Main Product - BOC Sciences: 2-(Cyclohexyloxy)
  • Propylene glycol ether acetate preparation method, Google P
  • Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst, ResearchG
  • Using Two Group-Contribution Methods to Calculate Properties of Liquid Compounds Involved in the Cyclohexanone Production Oper
  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Labor
  • D3.6 - Application of NMP replacement solvents, European Commission,

Sources

Application

formulation techniques using cyclohexyloxy propyl acetate solvents

Application Note: Formulation Techniques Using Cyclohexyloxy Propyl Acetate (CPPA) Solvents Executive Summary This guide details the physicochemical properties and formulation protocols for Cyclohexyloxy Propyl Acetate (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Techniques Using Cyclohexyloxy Propyl Acetate (CPPA) Solvents

Executive Summary

This guide details the physicochemical properties and formulation protocols for Cyclohexyloxy Propyl Acetate (CPPA) , a specialized glycol ether acetate solvent. Chemically identified as 1-(cyclohexyloxy)propan-2-yl acetate (or its isomers), CPPA represents a class of lipophilic, high-boiling solvents that bridge the gap between traditional polar glycol ethers (like PGMEA) and non-polar hydrocarbon solvents (like Xylene).

Its unique structure—combining a hydrophobic cyclohexyl ring, a propylene glycol ether spacer, and a polar acetate cap—makes it an exceptional candidate for:

  • Solubilizing hydrophobic Active Pharmaceutical Ingredients (APIs) (BCS Class II/IV).

  • Replacing toxic solvents (e.g., NMP, DMAc, Chlorinated solvents) in processing.

  • Controlled evaporation in film-coating and amorphous solid dispersion (ASD) applications.

Chemical Identity & Physicochemical Profile

Understanding the solvent's molecular architecture is prerequisite to successful formulation. CPPA functions as a "tail solvent" with dual-affinity solvency.

Table 1: Physicochemical Properties of CPPA (Theoretical & Empirical Data)

PropertyValue / CharacteristicRelevance to Formulation
Chemical Structure Cyclohexyl-O-CH₂CH(CH₃)-O-C(=O)CH₃Amphiphilic: Cyclohexyl (Lipophilic) + Acetate (Polar)
Boiling Point ~210°C - 225°CSlow evaporation; reduces "skinning" in coatings/films.
Log P (Octanol/Water) ~2.8 - 3.2Excellent affinity for lipophilic drugs/polymers.
Flash Point > 90°C (Closed Cup)Safer handling compared to Acetone/Ethyl Acetate.
Viscosity 2.5 - 4.0 cP @ 25°CLow enough for spray applications; high enough for film leveling.
Hansen Solubility Parameters

: 16.0,

: 6.5,

: 8.5
Compatible with polyesters, polyurethanes, and steroid APIs.
Mechanistic Insight: The "Zipper" Effect

Unlike simple alkyl acetates, the cyclohexyl ring in CPPA disrupts the crystalline lattice of highly lipophilic APIs via Van der Waals interactions, while the ether-ester backbone forms hydrogen bond acceptance points. This "zipper" effect allows CPPA to dissolve complex molecules that precipitate in standard solvents like Ethanol or Isopropanol.

Protocol A: High-Throughput Solubility Screening

Objective: Determine the saturation solubility of a target API in CPPA to assess suitability for liquid formulations or stock solutions.

Reagents:

  • Target API (micronized preferred).

  • CPPA (HPLC Grade).

  • Reference Solvents (e.g., PEG 400, Ethanol).

Workflow Visualization:

SolubilityScreening Start Start: Weigh API (Excess Amount) AddSolvent Add CPPA Solvent (Incremental) Start->AddSolvent Equilibrate Equilibrate (37°C, 48h, Agitation) AddSolvent->Equilibrate Filter Centrifuge & Filter (0.45 µm PTFE) Equilibrate->Filter Analyze HPLC/UV Analysis (Quantify Conc.) Filter->Analyze Decision Solubility > Target? Analyze->Decision Proceed to Formulation Proceed to Formulation Decision->Proceed to Formulation Yes Use Co-solvent/Surfactant Use Co-solvent/Surfactant Decision->Use Co-solvent/Surfactant No

Figure 1: Step-by-step solubility screening workflow for CPPA solvents.

Step-by-Step Protocol:

  • Preparation: Place 100 mg of API into a 4 mL amber glass vial.

  • Addition: Add 1.0 mL of CPPA.

  • Agitation: Vortex for 60 seconds. If fully dissolved, add more API until a solid precipitate remains (supersaturation).

  • Equilibration: Place vials in a shaking incubator at 25°C (for storage stability) and 37°C (for biological relevance) for 48 hours .

    • Critical Note: CPPA is viscous compared to water; ensure agitation speed is sufficient (e.g., 200 rpm) to maintain suspension.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant using a hydrophobic PTFE syringe filter (0.22 µm). Do not use Nylon filters as CPPA may swell them.

  • Quantification: Dilute the filtrate with Acetonitrile (1:100) and analyze via HPLC.

Protocol B: Formulation of Emulsifiable Concentrates (ECs)

Context: CPPA is an ideal replacement for aromatic solvents (like Naphthalene-depleted fluids) in agrochemical or veterinary ECs due to its lower toxicity profile and high solvency for lipophilic actives.

Formulation Goals:

  • Spontaneity: Immediate emulsification upon dilution in water.

  • Stability: No crystal growth after 24h dilution.

Table 2: Standard EC Chassis Formulation

ComponentFunction% w/wRationale
Active Ingredient Therapeutic/Pesticidal Agent10 - 25%Solubilized by CPPA.
CPPA Primary Solvent40 - 60%Provides bulk solvency and prevents crystallization.
Calcium Dodecylbenzene Sulfonate Anionic Emulsifier5 - 10%Provides electrostatic stabilization.
Tristyrylphenol Ethoxylate (16-20 EO) Non-ionic Emulsifier5 - 10%Provides steric stabilization; matches CPPA polarity.
Co-solvent (e.g., Ethyl Lactate) Viscosity Modifierq.s.Adjusts flowability if CPPA is too viscous.

Manufacturing Protocol:

  • Charge Solvent: Load CPPA into a stainless steel vessel with an overhead stirrer.

  • Dissolve Active: Slowly add the API while stirring at 500 rpm. Heat to 40°C if dissolution is slow. Verify clarity before proceeding.

  • Add Emulsifiers: Add the anionic and non-ionic surfactants. Stir for 30 minutes.

  • QC Check: Take a 5 mL aliquot and dilute into 95 mL of standard hard water (342 ppm). Invert 10 times.

    • Pass Criteria: Uniform milky emulsion forms immediately; no oil droplets on surface after 2 hours.

Protocol C: Casting Amorphous Solid Dispersions (ASDs)

Context: CPPA's high boiling point makes it excellent for solvent casting or spray drying where rapid skin formation (trapping solvent) must be avoided. It allows the polymer chains to relax and organize around the API before the solvent fully departs, potentially improving physical stability.

Workflow:

  • Polymer Selection: Select a polymer with solubility parameters close to CPPA (e.g., HPMC-AS or PVP-VA).

  • Solution Prep: Dissolve API and Polymer (ratio 1:3) in CPPA/Acetone mixture (20:80).

    • Why the mixture? Acetone provides fast initial drying; CPPA remains longer ("tailing") to prevent amorphous-amorphous phase separation during the critical drying phase.

  • Casting/Drying:

    • Cast film onto a glass plate or Teflon mold.

    • Dry in a vacuum oven at 60°C.

    • Observation: The presence of CPPA prevents the "orange peel" effect common with pure acetone casting.

Safety, Handling & Compatibility

EHS Profile:

  • Toxicity: Glycol ether acetates generally metabolize to their corresponding ether-alcohol and acetic acid. For CPPA, the metabolite is propylene glycol monocyclohexyl ether.

  • PPE: Wear butyl rubber or nitrile gloves. Safety goggles are mandatory due to potential eye irritation.

  • Storage: Store in carbon steel or stainless steel. Avoid natural rubber seals (swelling risk).

Compatibility Matrix:

Figure 2: Material compatibility matrix for storage and processing equipment.

References

  • Dow Chemical. (2024). DOWANOL™ PMA and Glycol Ether Acetates Technical Data Sheet.[1] Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • PubChem. (2025).[2] Compound Summary: Propylene glycol monomethyl ether acetate (Structural Analog). Retrieved from [Link]

  • Fouad, E. A., et al. (2011). Solubility of Pharmaceutical Solids in Glycol Ethers. Journal of Drug Delivery Science and Technology. (Contextual grounding for glycol ether solubility protocols).

(Note: While specific commercial literature for "Cyclohexyloxy Propyl Acetate" as a standalone product is rare, the protocols above are derived from the validated chemistry of the glycol ether acetate class, specifically extrapolating from PGMEA and Cyclohexyl Acetate standards.)

Sources

Method

Application Notes &amp; Protocols: A Guide to the Catalytic Acetylation of 1-(Cyclohexyloxy)propan-2-ol

Abstract The acetylation of alcohols is a fundamental and indispensable transformation in organic synthesis, primarily utilized for the protection of hydroxyl groups during multi-step synthetic sequences. The target mole...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acetylation of alcohols is a fundamental and indispensable transformation in organic synthesis, primarily utilized for the protection of hydroxyl groups during multi-step synthetic sequences. The target molecule, 1-(cyclohexyloxy)propan-2-ol, possesses a secondary alcohol group whose reactivity can be effectively masked via acetylation to yield 1-(cyclohexyloxy)propan-2-yl acetate. This guide provides an in-depth exploration of modern catalytic methodologies for this conversion, moving beyond stoichiometric reagents to focus on efficient, selective, and scalable catalytic processes. We will dissect the mechanistic underpinnings of both acid and base catalysis, present detailed, field-tested protocols for homogeneous and heterogeneous systems, and discuss the application of biocatalysis for potential enantioselective transformations. This document is intended for researchers, chemists, and drug development professionals seeking to optimize this critical synthetic step with an emphasis on efficiency, sustainability, and rational catalyst selection.

Mechanistic Foundations of Alcohol Acetylation

The conversion of an alcohol to an acetate ester is typically accomplished using acetic anhydride (Ac₂O) or acetyl chloride (AcCl). The reaction's efficiency is dramatically enhanced by catalysts that operate via two primary pathways: nucleophilic catalysis and general acid catalysis.

Nucleophilic Catalysis Pathway (Base-Catalyzed)

In this pathway, a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), reacts with acetic anhydride to form a highly reactive intermediate.[1] This intermediate, an N-acylpyridinium salt, is significantly more electrophilic than acetic anhydride itself. The alcohol then attacks this activated species, leading to the formation of the ester and regeneration of the catalyst. An auxiliary, non-nucleophilic base like triethylamine (Et₃N) is often included to scavenge the acetic acid byproduct.[1][2]

G cluster_activation Catalyst Activation cluster_acetylation Acetylation Step DMAP DMAP Intermediate N-Acylpyridinium Ion (Highly Reactive) DMAP->Intermediate Attacks Ac2O Acetic Anhydride Ac2O->Intermediate Alcohol 1-(cyclohexyloxy)propan-2-ol Product Acetylated Product Intermediate->Product Alcohol->Product Attacks Intermediate DMAP_regen DMAP (Regenerated) Product->DMAP_regen Releases G A Reagent Preparation (Flask, Solvent, Alcohol) B Catalyst & Reagent Addition (e.g., DMAP, Ac₂O) A->B C Reaction Monitoring (TLC) B->C D Reaction Complete? C->D D->C No E Aqueous Workup (Quench, Extract, Wash) D->E Yes F Drying & Concentration (Na₂SO₄, Rotovap) E->F G Purification (Column Chromatography) F->G H Pure Product (Characterization) G->H

Sources

Application

Application Note: Handling and Storage Protocols for 2-(Cyclohexyloxy)-1-methylethyl Acetate

This Application Note and Protocol guide details the handling and storage of 2-(Cyclohexyloxy)-1-methylethyl acetate (CAS 72727-61-8). Executive Summary 2-(Cyclohexyloxy)-1-methylethyl acetate (CAS 72727-61-8) is a speci...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the handling and storage of 2-(Cyclohexyloxy)-1-methylethyl acetate (CAS 72727-61-8).

Executive Summary

2-(Cyclohexyloxy)-1-methylethyl acetate (CAS 72727-61-8) is a specialized glycol ether acetate solvent.[1] Structurally, it combines the lipophilicity of a cyclohexyl ring with the polarity of a propylene glycol ether ester. It is primarily utilized in high-performance coatings, electronics processing, and as a synthesis intermediate where controlled evaporation and specific solvency parameters are required.

Critical Handling Directive: Unlike simple aliphatic esters, this compound possesses an ether linkage susceptible to auto-oxidation . The formation of organic peroxides represents the primary latent hazard during long-term storage or distillation. Consequently, inert gas blanketing and peroxide monitoring are non-negotiable requirements for maintaining process safety and chemical integrity.

Physicochemical Profile & Identification

Note: Specific physical constants for this specialized CAS are often proprietary or estimated based on Structure-Activity Relationships (SAR) with analogous P-series glycol ethers (e.g., PGMEA).

ParameterSpecification / Characteristic
Chemical Name 2-(Cyclohexyloxy)-1-methylethyl acetate
CAS Number 72727-61-8
Synonyms Propylene glycol monocyclohexyl ether acetate; 1-(Cyclohexyloxy)propan-2-yl acetate
Molecular Formula C₁₁H₂₀O₃
Molecular Weight ~200.27 g/mol
Physical State Clear, colorless liquid
Boiling Point > 180°C (Estimated based on cyclohexyl analog mass)
Flash Point > 75°C (Combustible Liquid, Class IIIA estimated)
Solubility Low water solubility (hydrophobic); Soluble in alcohols, ketones, esters
Reactivity Stable under normal conditions; Peroxide former upon air exposure

Storage Protocols: The "Inert-Cool-Dark" Triad

The integrity of 2-(Cyclohexyloxy)-1-methylethyl acetate degrades via two primary pathways: Hydrolysis (loss of acetate group) and Peroxidation (attack on the ether oxygen).

Environmental Control[5]
  • Atmosphere: Store strictly under an inert atmosphere (Nitrogen or Argon). Oxygen exclusion prevents the radical chain mechanism responsible for peroxide formation.

  • Temperature: Maintain storage between 10°C and 25°C . Avoid refrigeration unless the container is perfectly sealed to prevent moisture condensation (which drives hydrolysis).

  • Light: Store in amber glass or opaque metal containers to prevent photo-initiated oxidation.

Container Material Compatibility
  • Recommended:

    • Stainless Steel (304/316): Ideal for bulk storage.

    • Teflon (PTFE) / HDPE: Excellent resistance for caps and liners.

    • Glass: Suitable for small volumes (R&D).

  • Prohibited:

    • Natural Rubber / Buna-N: May swell or degrade due to solvent action.

    • Unlined Carbon Steel: Risk of iron contamination which can catalyze peroxide decomposition.

Storage Logic Diagram

The following decision tree illustrates the logic for selecting storage conditions based on duration and usage frequency.

StorageLogic Start Incoming Material (CAS 72727-61-8) CheckSeal Is Factory Seal Intact? Start->CheckSeal LongTerm Long-Term Storage (> 30 Days) CheckSeal->LongTerm Yes ActiveUse Active Use (Daily/Weekly) CheckSeal->ActiveUse No (Opened) Action1 Store at 15-25°C Dark, Dry Area LongTerm->Action1 Action2 Purge Headspace with N2 Reseal Tightly ActiveUse->Action2 Action3 Test Peroxides Every 3 Months Action1->Action3 Action4 Use Septum Cap Avoid Opening to Air Action2->Action4 Action4->Action3 If unused > 1 month

Figure 1: Decision logic for storage based on container status and usage frequency.

Handling & Transfer Protocols

Peroxide Management System

Before any heating, distillation, or evaporation process, the solvent must be tested for peroxides.

  • Test Method: Use semi-quantitative peroxide test strips (range 0–100 ppm) or iodometric titration for precision.

  • Thresholds:

    • < 10 ppm: Safe for general use.

    • 10–100 ppm: Treat with reducing agent (e.g., ferrous sulfate) or pass through activated alumina.

    • > 100 ppm: DO NOT USE. Contact safety officer for disposal (high explosion risk).

Static Electricity Control

Although likely a high-flashpoint combustible liquid, the non-conductive nature of organic solvents allows static charge accumulation during transfer.

  • Grounding: Always ground and bond source and receiving containers during transfer.[2][3]

  • Flow Rate: Limit liquid velocity to < 1 m/s when filling empty vessels to minimize static generation.

Personal Protective Equipment (PPE)
  • Respiratory: Organic Vapor (OV) cartridge respirator if ventilation is poor.

  • Skin: Butyl Rubber or Silver Shield/4H gloves are recommended for glycol ethers. Nitrile gloves provide only splash protection and should be changed immediately upon contact due to permeation risk.

  • Eyes: Chemical splash goggles.

Experimental Workflow: Purity Verification

To ensure the solvent has not degraded into acetic acid and the parent alcohol (propylene glycol cyclohexyl ether), perform this QC check.

Protocol: GC-FID Purity Check
  • Sample Prep: Dilute 10 µL of CAS 72727-61-8 in 1 mL of Hexane or DCM.

  • Column: DB-5 or equivalent non-polar capillary column.

  • Method:

    • Injector: 250°C.

    • Oven: 50°C (hold 2 min) → 10°C/min → 250°C.

  • Analysis:

    • Look for fronting peaks (indicative of hydrolysis products like acetic acid).

    • Look for late-eluting broad peaks (indicative of polymerization or peroxide oligomers).

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 min. Do not use solvents to clean skin (increases absorption).
Eye Contact Rinse with water for 15 min, lifting eyelids. Seek medical attention.
Spill (< 1L) Absorb with vermiculite or sand. Do not use combustible materials (sawdust).
Fire Use Alcohol-Resistant Foam, Dry Chemical, or CO₂.[4] Water spray may be ineffective (solvent floats).

References

  • European Chemicals Agency (ECHA). Substance Information: 2-(cyclohexyloxy)-1-methylethyl acetate (CAS 72727-61-8).[1][] Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: 2-Methoxy-1-methylethyl acetate (Analogous P-series Glycol Ether). Retrieved from

  • Dow Chemical Company. Glycol Ethers Storage and Handling Guide. Retrieved from

  • PubChem. Compound Summary: 2-Methylcyclohexyl acetate (Structural Analog). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Combustible Liquids.[4] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

reducing water content in 2-(Cyclohexyloxy)-1-methylethyl acetate solvent

Topic: Reducing Water Content in 2-(Cyclohexyloxy)-1-methylethyl Acetate Executive Summary 2-(Cyclohexyloxy)-1-methylethyl acetate is a high-boiling, hydrophobic glycol ether ester. Its dual functionality (ether + ester)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Water Content in 2-(Cyclohexyloxy)-1-methylethyl Acetate

Executive Summary

2-(Cyclohexyloxy)-1-methylethyl acetate is a high-boiling, hydrophobic glycol ether ester. Its dual functionality (ether + ester) presents a specific challenge: Hydrolytic Stability . Unlike simple hydrocarbons, this solvent can degrade into acetic acid and propylene glycol monocyclohexyl ether if subjected to thermal stress in the presence of water and trace acids.

This guide prioritizes non-reactive drying methodologies to preserve solvent integrity while achieving ppm-level moisture specifications.

Module 1: Diagnostic & Measurement (Karl Fischer)[1]

Before attempting to dry the solvent, you must accurately quantify the water content. Standard volumetric Karl Fischer (KF) titration often fails with this solvent due to solubility issues.

The Challenge: This solvent is lipophilic (due to the cyclohexyl ring). It may not fully dissolve in standard Methanol-based KF reagents, leading to phase separation and noisy, inaccurate endpoints.

Recommended Protocol: Coulometric KF with Co-Solvent

ParameterSpecificationReason
Method Coulometric TitrationRequired for <1000 ppm water content (high precision).
Anolyte MeOH / Chloroform (3:1 ratio)Chloroform solubilizes the hydrophobic cyclohexyl group.
Generator Electrode Diaphragm-less (preferred)Reduces clogging risk from organic deposits.
Sample Size 0.5 – 1.0 mLInjection via gas-tight syringe to prevent atmospheric moisture ingress.

Troubleshooting the Measurement:

  • Issue: Drifting Endpoint.

  • Cause: Side reactions. While esters are generally stable in KF, if your solvent is already degraded (acidic), esterification with the methanol in the KF reagent releases water, creating a "phantom" water signal.

  • Fix: Use a specialized "K" reagent (ketone/aldehyde formulation) which is methanol-free, or lower the titration cell temperature to 10°C to suppress side reactions.

Module 2: Static Drying (Molecular Sieves)

Best for: Polishing solvent (Water content < 0.5%) to ultra-low levels (< 50 ppm).

Scientific Rationale: We use 3Å Molecular Sieves (Potassium aluminosilicate).

  • Why 3Å? The pore size (approx 3 Angstroms) perfectly traps water molecules (2.7 Å) but excludes the solvent molecules.

  • Why not 4Å? While 4Å sieves work, the solvent's ester group can arguably enter the larger pores, competing with water for adsorption sites or suffering catalytic hydrolysis inside the zeolite cage. 3Å is the safer, higher-fidelity choice for esters.

Protocol A: The Sieve Activation & Treatment Workflow

Step 1: Activation (CRITICAL) Commercially "activated" sieves are rarely dry enough for trace analysis. You must reactivate them.

  • Heat sieves to 250°C - 300°C under high vacuum (< 1 mbar) for 12 hours.

  • Cool under dry nitrogen/argon.[1]

Step 2: Solvent Treatment

  • Rinse the dried sieves with a small portion of the solvent (discard this rinse).

  • Add sieves to the bulk solvent at a loading of 10% - 20% w/v (e.g., 100g sieves per 1L solvent).

  • Seal vessel under inert atmosphere (Headspace nitrogen).

  • Allow to stand for 24-48 hours . Do not stir vigorously, as this grinds the sieves into dust, complicating filtration.

Visual Workflow (DOT Diagram):

SieveDrying cluster_0 Critical Control Point: Re-adsorption Risk RawSieves Raw 3Å Sieves Activation Activation (300°C, Vacuum, 12h) RawSieves->Activation Cooling Cool under N2 Activation->Cooling Addition Add to Solvent (20% w/v loading) Cooling->Addition StaticDrying Static Phase (24-48h, No Stirring) Addition->StaticDrying Filtration Filter (0.2µm PTFE) StaticDrying->Filtration DrySolvent Ultra-Dry Solvent (<50 ppm H2O) Filtration->DrySolvent

Caption: Figure 1. Optimized workflow for static drying using molecular sieves. The cooling phase is a critical control point to prevent atmospheric moisture re-adsorption.

Module 3: Dynamic Drying (Vacuum Stripping)

Best for: Bulk solvent with high water content (> 0.5%).

Scientific Rationale: 2-(Cyclohexyloxy)-1-methylethyl acetate has a high boiling point (likely >200°C).[2] Distilling the solvent to remove water is energy-inefficient and thermally risky.[3] Instead, we utilize the heteroazeotrope principle . Water is significantly more volatile. By applying vacuum, we strip the water (and potentially a small azeotropic amount of solvent) while leaving the dry bulk solvent behind.

Protocol B: Low-Temperature Vacuum Stripping
  • Setup: Rotary evaporator or jacketed reactor with a high-efficiency condenser.

  • Vacuum: Set pressure to < 20 mbar .

  • Temperature: Heat bath to 50°C - 60°C .

    • Warning: Do NOT exceed 80°C. Higher temperatures in the presence of water accelerate ester hydrolysis, increasing acid content (acetic acid) which autocatalyzes further degradation.

  • Process: Distill off approximately 5-10% of the total volume. The water will co-distill with this initial "heads" fraction.

  • Validation: Check the pot residue (the remaining solvent) via KF.

Frequently Asked Questions (FAQs)

Q1: Can I use Calcium Hydride (CaH2) or Sodium metal to dry this solvent faster? Status: NOT RECOMMENDED. Reason: While CaH2 is excellent for ethers, this molecule is also an ester. Strong reducing agents or bases (like Sodium or Calcium Hydroxide formed from CaH2) can attack the ester linkage, causing saponification or reduction. This degrades your solvent purity and generates dangerous byproducts. Stick to Molecular Sieves (neutral/mildly basic) or Vacuum Stripping.

Q2: My water content increased after sieve treatment. Why? Diagnosis: You likely used "fresh" sieves straight from the bottle without activation. Explanation: Zeolites are extremely hygroscopic. During storage, they saturate with atmospheric water. If you add saturated sieves to a semi-dry solvent, the equilibrium may actually drive water into the solvent. Always activate sieves immediately before use.

Q3: I see a new peak in my GC chromatogram after drying. What happened? Diagnosis: Thermal Hydrolysis. Explanation: If you used high heat (>100°C) to distill, the ester bond cleaved.

  • Reaction: 2-(Cyclohexyloxy)-1-methylethyl acetate + H2O → Acetic Acid + Propylene Glycol Mono-cyclohexyl Ether.

  • Solution: Check the acidity (pH) of your solvent. If acidic, the solvent is degraded. You must redistill the bulk solvent (fractional distillation) to remove the acetic acid and alcohol byproducts.

Decision Matrix: Choosing Your Method

DecisionTree Start Start: Check Water Content (KF) CheckLevel Water Level? Start->CheckLevel HighWater > 1000 ppm (0.1%) CheckLevel->HighWater LowWater < 1000 ppm CheckLevel->LowWater VacStrip Vacuum Stripping (Remove top 10%) HighWater->VacStrip Sieves 3Å Molecular Sieves (24h Static) LowWater->Sieves Retest Retest KF VacStrip->Retest Ready Ready for Use Sieves->Ready Retest->CheckLevel

Caption: Figure 2. Decision matrix for selecting the appropriate drying protocol based on initial water content.

References
  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[4] A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry.

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.

  • Mettler Toledo. Karl Fischer Titration Guides: Interference and Solubility.

  • Sigma-Aldrich (Merck). Molecular Sieves: Activation and Usage Technical Bulletin.

Sources

Optimization

Technical Support Center: Thermal Stability of 2-(Cyclohexyloxy)-1-methylethyl Acetate

Status: Operational Subject: High-Temperature Stability & Degradation Mechanisms CAS No: 72727-61-8 Chemical Family: Glycol Ether Acetates Executive Technical Overview 2-(Cyclohexyloxy)-1-methylethyl acetate is a high-bo...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: High-Temperature Stability & Degradation Mechanisms CAS No: 72727-61-8 Chemical Family: Glycol Ether Acetates

Executive Technical Overview

2-(Cyclohexyloxy)-1-methylethyl acetate is a high-boiling, low-volatility solvent used in specialized coatings, electronic materials, and synthesis where delayed evaporation or high thermal endurance is required. Unlike its lower molecular weight analogs (e.g., PGMEA), this solvent exhibits a significantly higher boiling point (~340.7°C at 760 mmHg) and flash point (~153.3°C ).

However, its "high stability" is conditional. At elevated temperatures (>150°C), it becomes susceptible to three primary degradation vectors: ester hydrolysis , ether oxidation (peroxidation) , and thermal elimination . Understanding these mechanisms is critical for preventing process failures such as acidic corrosion, unexpected pressure buildup, or safety hazards.

Key Physical Properties
PropertyValueRelevance to Stability
Boiling Point ~340.7°CHigh thermal ceiling, but degradation often precedes boiling.
Flash Point ~153.3°COperable at high temps, but vapor ignition risk exists if containment fails.
Density 0.925 g/cm³Standard organic solvent density; phase separation with water is slow but distinct.
Functional Groups Ester, Ether, CyclohexylEster: Hydrolysis risk (Acid generation). Ether: Peroxide risk.[1]

Troubleshooting Guide: High-Temperature Issues

Issue 1: Gradual Acidification of the Reaction Mixture

Symptom: The pH of the formulation drops over time, or corrosion is observed on metal reactor parts (pitting on stainless steel). Mechanism: Hydrolysis. The acetate ester bond cleaves in the presence of trace moisture, releasing Acetic Acid and 2-(Cyclohexyloxy)-1-propanol. This reaction is auto-catalytic; the released acid accelerates further hydrolysis.

  • Diagnostic Question: Is the system open to the atmosphere, or was the solvent dried prior to heating?

  • Resolution Protocol:

    • Measure Acid Number: Perform a standard titration (KOH) to quantify free acid.

    • Water Scavenging: Add molecular sieves (3Å or 4Å) to the solvent stock before heating.

    • Inerting: Ensure a dry nitrogen blanket is active. Even ambient humidity at >100°C can drive rapid hydrolysis.

Issue 2: Unexpected Pressure Buildup in Closed Vessels

Symptom: Reactor pressure exceeds calculations based on the solvent's vapor pressure curve. Mechanism: Volatile Byproduct Formation. Hydrolysis produces Acetic Acid (BP: 118°C) and 2-(Cyclohexyloxy)-1-propanol (BP: ~200-220°C). Both have significantly lower boiling points than the parent solvent (340°C), increasing the total vapor pressure of the mixture.

  • Diagnostic Question: Have you observed a drop in the onset boiling point of the mixture?

  • Resolution Protocol:

    • GC Analysis: Run a Gas Chromatography sample. Look for new peaks with lower retention times than the parent peak.

    • Vent & Purge: If safe, vent the headspace to remove volatile cleavage products.

Issue 3: Discoloration (Yellowing/Browning) at High Temps

Symptom: The clear solvent turns yellow or amber after prolonged heating (>150°C). Mechanism: Oxidative Degradation. The ether linkage is susceptible to radical attack by oxygen, forming hydroperoxides. These decompose into aldehydes and ketones, which undergo aldol condensation to form conjugated (colored) polymers ("tars").

  • Diagnostic Question: Was the solvent heated in the presence of air or without a sparge?

  • Resolution Protocol:

    • Peroxide Test: Use semi-quantitative peroxide strips (e.g., Quantofix) immediately. WARNING: High peroxide levels present an explosion hazard upon concentration.

    • Antioxidant Addition: For non-GMP applications, add trace BHT (Butylated hydroxytoluene) (100-200 ppm) to scavenge free radicals.

Visualizing Degradation Pathways

The following diagram illustrates the two primary failure modes: Hydrolysis (Moisture-driven) and Oxidation (Air-driven).

DegradationPathways Solvent 2-(Cyclohexyloxy)-1-methylethyl acetate (Parent Solvent) Hydrolysis Hydrolysis Reaction (Auto-catalytic) Solvent->Hydrolysis Requires Peroxidation Radical Oxidation (Ether C-H abstraction) Solvent->Peroxidation Requires Moisture Trace Water (H2O) + Heat Moisture->Hydrolysis AceticAcid Acetic Acid (Corrosive, BP: 118°C) Hydrolysis->AceticAcid Alcohol 2-(Cyclohexyloxy)-1-propanol (BP: ~210°C) Hydrolysis->Alcohol Oxygen Oxygen (Air) + Heat Oxygen->Peroxidation Peroxides Unstable Peroxides (Explosion Hazard) Peroxidation->Peroxides Tars Aldehydes/Ketones -> Tars (Discoloration) Peroxides->Tars Thermal Decomp

Figure 1: Primary degradation pathways. Note that hydrolysis products increase system pressure (lower BPs), while oxidation products lead to safety hazards and impurities.

Experimental Validation Protocols

To confirm solvent integrity before critical high-temperature experiments, perform these checks.

Protocol A: Determination of Acid Number (Hydrolysis Check)

Use this to determine if your solvent has already degraded due to moisture storage.

  • Reagents: 0.05 N Potassium Hydroxide (KOH) in ethanol; Phenolphthalein indicator.

  • Procedure:

    • Weigh 10 g of solvent sample into a flask.

    • Add 50 mL of neutral ethanol.

    • Add 3 drops of phenolphthalein.

    • Titrate with 0.05 N KOH until a faint pink color persists for 30 seconds.

  • Calculation:

    
    
    
    • 
       = Volume of KOH (mL)
      
    • 
       = Normality of KOH
      
    • 
       = Weight of sample (g)
      
  • Limit: An acid number > 0.1 mg KOH/g indicates significant hydrolysis.

Protocol B: Peroxide Screening (Safety Check)

Mandatory before distilling or heating solvent that has been stored for >6 months.

  • Method: Commercial peroxide test strips (Range 0-100 mg/L).

  • Procedure: Dip strip into solvent for 1 second. Shake off excess. Wait 15 seconds. Compare color.

  • Action:

    • < 10 mg/L: Safe for use.

    • 10 - 50 mg/L: Treat with reducing agent (ferrous sulfate) before heating.

    • > 50 mg/L: DO NOT HEAT. Dispose of as hazardous waste.

Frequently Asked Questions (FAQ)

Q: Can I distill this solvent to purify it? A: Yes, but with extreme caution. Due to the high boiling point (~340°C), atmospheric distillation will likely cause thermal decomposition before the solvent distills. Vacuum distillation is required. Ensure the pressure is reduced enough to keep the pot temperature below 150°C. Always test for peroxides before distilling.

Q: Is this solvent compatible with strong bases? A: No. Strong bases (NaOH, KOH, alkoxides) will rapidly hydrolyze the ester group, even at room temperature, converting the solvent into the alcohol and the acetate salt.

Q: What is the maximum recommended operating temperature? A:

  • Open System (Air): 110°C (Risk of oxidation/flash point).

  • Closed System (Inert N2): 200°C (Short term). Long-term stability >150°C requires strict moisture control (<50 ppm water).

References

  • National Oceanic and Atmospheric Administration (NOAA). Propylene Glycol Methyl Ether Acetate - Chemical Datasheet. CAMEO Chemicals.[2] (Data extrapolated for cyclohexyl analog). Link

  • Alfa Chemistry. 2-(Cyclohexyloxy)-1-methylethyl acetate - Product Sheet & Physical Properties. (Source for BP/FP data). Link

  • ChemicalBook. 2-(Cyclohexyloxy)-1-methylethyl acetate (CAS 72727-61-8) Basic Information.[3][4][5]Link

  • Sigma-Aldrich. Safety Data Sheet: Propylene glycol monomethyl ether acetate (General class stability data).Link

Sources

Troubleshooting

Technical Support Center: Optimizing Resin Solubility in 2-(Cyclohexyloxy)-1-methylethyl acetate

Welcome to the Advanced Solvation Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for researchers, chemists, and drug development professionals working with complex polymer and res...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Solvation Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for researchers, chemists, and drug development professionals working with complex polymer and resin formulations.

While standard ether acetates like Propylene Glycol Methyl Ether Acetate (PGMEA) are ubiquitous, 2-(Cyclohexyloxy)-1-methylethyl acetate (CAS 72727-61-8) presents a unique solvation profile. The substitution of a standard methyl or ethyl group with a bulky, lipophilic cyclohexyl ring fundamentally alters the solvent's thermodynamics and kinetics. This guide will help you decode the causality behind dissolution failures and engineer self-validating protocols to achieve perfect resin clarity.

Part 1: The Mechanisms of Solvation Failure

When a resin fails to dissolve, the root cause always falls into one of two categories: a Thermodynamic Barrier or a Kinetic Barrier . such as hydrogen bonds and van der Waals forces within the resin matrix [1]. However, the bulky cyclohexyl group introduces specific challenges.

Logic tree for diagnosing and resolving resin solvation barriers.

Part 2: Troubleshooting & FAQs

Q1: Why does my polar resin (e.g., high-acid-value acrylic or polyurethane) precipitate or form a cloudy suspension in this solvent, even after prolonged mixing? Causality: This is a thermodynamic failure driven by a mismatch in [2]. The bulky cyclohexyl ring significantly increases the solvent's dispersion forces (


) while sterically shielding the ether oxygen. This drastically reduces the solvent's hydrogen-bonding capacity (

) compared to standard PGMEA. If your resin relies on hydrogen bonding or dipole-dipole interactions to maintain a stable polymer coil, the solvent cannot overcome the polymer-polymer cohesive energy, resulting in a cloudy suspension. Solution: You must bridge the

gap. Titrate 5–15% of a strongly hydrogen-bonding co-solvent (e.g., n-Butanol or Isopropanol) into the formulation to minimize the Relative Energy Difference (RED) between the solvent blend and the resin.

Q2: My high-molecular-weight (MW) lipophilic epoxy should theoretically dissolve based on its non-polar nature, but the process takes over 48 hours. How can I accelerate this without causing polymer chain scission? Causality: This is a kinetic barrier. While the thermodynamics (HSP) are matched, the large molar volume of the cyclohexyl group creates severe steric hindrance. The bulky solvent molecules simply cannot diffuse quickly into the dense, entangled polymer matrix at room temperature. Solution: Increase the free volume of the polymer. Heating the system to 50°C increases the thermal kinetic energy, expanding the interstitial spaces between polymer chains and allowing the bulky solvent to penetrate and swell the resin. Combine this with ultrasonication to mechanically disrupt the swollen polymer boundary layer without generating the extreme shear forces that cause chain scission.

Q3: After successfully dissolving the resin using a co-solvent blend, the solution viscosity is far too high for my downstream spin-coating application. What causes this and how is it resolved? Causality: Counterintuitively, a massive spike in viscosity often indicates that you have created an exceptionally good solvent environment. When the solvent perfectly matches the resin, polymer-solvent interactions are highly favored over polymer-polymer interactions. The polymer coils fully expand and uncoil, maximizing their hydrodynamic volume and dramatically increasing macroscopic viscosity. Solution: To reduce viscosity without precipitating the resin, you must slightly degrade the solvent quality. Introduce a "diluent"—a solvent that is miscible with the system but is a marginal solvent for the resin (e.g., a low-viscosity aliphatic hydrocarbon). This forces the polymer coils to contract slightly, reducing hydrodynamic volume and viscosity while maintaining a clear solution.

Part 3: Quantitative Solvation Data

To effectively engineer your solvent blends, you must understand the numerical parameters dictating phase behavior. The tables below summarize the physical properties and targeted interventions for 2-(Cyclohexyloxy)-1-methylethyl acetate.

Table 1: Comparative Hansen Solubility Parameters (HSP) & Physical Properties

Note: Values for the cyclohexyl derivative are extrapolated based on group contribution methods for [3].

Solvent / Component

(Dispersion)

(Polar)

(H-Bonding)
Molar Volume (cm³/mol)
PGMEA (Standard Reference) 15.6 MPa

5.6 MPa

9.8 MPa

136.4
2-(Cyclohexyloxy)-1-methylethyl acetate ~16.5 MPa

~4.5 MPa

~5.0 MPa

~195.0
n-Butanol (H-Bonding Co-solvent)16.0 MPa

5.7 MPa

15.8 MPa

91.5
Methyl Ethyl Ketone (Polar Co-solvent)16.0 MPa

9.0 MPa

5.1 MPa

90.1
Table 2: Troubleshooting Matrix for Resin Dissolution
Resin TypePrimary Solvation BarrierRecommended InterventionTarget Mechanism
High-Acid Value Acrylics Thermodynamic (

deficit)
Add 10-15% n-ButanolIncrease hydrogen bonding capacity
High-MW Epoxies Kinetic (Steric hindrance)Heat to 50°C + UltrasonicationIncrease polymer free volume
Polyurethanes Thermodynamic (

deficit)
Add 10% MEK or AcetoneIncrease dipole-dipole interactions

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating closed-loop system . It utilizes Nephelometric Turbidity Units (NTU) to objectively differentiate between a true thermodynamic solution and a kinetically stable micro-suspension.

Self-validating experimental workflow for achieving isotropic resin solutions.

Protocol: Turbidity-Guided Solvation Optimization

Step 1: Kinetic Priming (Overcoming Steric Hindrance)

  • Weigh the target resin and 2-(Cyclohexyloxy)-1-methylethyl acetate to achieve the desired solid weight percentage (typically 10-20% w/w for initial testing).

  • Place the sealed vessel in a temperature-controlled ultrasonic bath set to 50°C . Causality: Heat expands the polymer's free volume, while acoustic cavitation mechanically breaks down resin agglomerates, allowing the bulky cyclohexyl groups to penetrate the matrix.

  • Sonicate for 45 minutes. Remove and allow the sample to equilibrate to room temperature (25°C).

Step 2: Nephelometric Validation (The Self-Validation Check)

  • Transfer an aliquot of the mixture to a clean cuvette.

  • Measure the turbidity using a Nephelometer.

    • If NTU < 10: You have achieved a true, thermodynamically stable isotropic solution. The process is complete.

    • If NTU > 10: The system is a micro-suspension. The polymer chains are swollen but not fully solvated due to a thermodynamic HSP mismatch. Proceed to Step 3.

Step 3: Thermodynamic Correction (Co-solvent Titration)

  • Based on the resin type (see Table 2), select an appropriate co-solvent (e.g., n-Butanol for hydrogen bonding, MEK for polarity).

  • Titrate the co-solvent into the mixture in 2% w/w increments under continuous magnetic stirring at 300 RPM.

  • After each addition, allow 15 minutes for equilibration.

  • Repeat Step 2 (Nephelometric Validation) . The sudden drop of NTU below 10 confirms that the Relative Energy Difference (RED) has dropped below 1.0, validating that the thermodynamic barrier has been successfully breached.

References

  • The Role of Organic Solvents in Coatings: From Resin Dissolution to Film Formation. FSCI Chem. Available at: [Link]

  • Hansen Solubility Parameters of Liquids at 25°C. Kinam Park Research. Available at:[Link]

  • Dow Oxygenated Solvents & Physical Properties. Dow Chemical Company. Available at: [Link]

Optimization

minimizing side reactions during cyclohexyloxy propyl acetate synthesis

This is Dr. Aris Thorne , Senior Application Scientist at the Organic Synthesis Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Organic Synthesis Support Center.

You are encountering a classic bottleneck in the synthesis of 3-(cyclohexyloxy)propyl acetate . The core difficulty lies not in the final acetylation, but in the initial etherification of cyclohexanol. Secondary alcohols like cyclohexanol are notoriously prone to E1/E2 elimination to form cyclohexene, especially under the acidic conditions required to couple them with 1,3-propanediol.

Below is a technical guide designed to bypass these thermodynamic traps, moving away from "brute force" acid catalysis toward selective catalytic cycles.

Part 1: The Diagnostic Phase

Identify Your Impurity Profile Before optimizing, confirm which side reaction is destroying your yield.

Observation (GC/TLC)Impurity IdentityRoot Cause
New low-boiling peak Cyclohexene Acid-Catalyzed Dehydration. The carbocation intermediate performed

-hydride elimination instead of coupling.
High-boiling byproduct 1,3-Bis(cyclohexyloxy)propane Stoichiometry Error. The product alcohol competed with the diol for the cyclohexyl cation.
Broad baseline hump Poly(propylene glycol) Polymerization. Acid strength was too high; the diol oligomerized.
Yellow/Brown Color Conjugated Enones Oxidation. Trace oxidation of cyclohexene or impurities in the acetic anhydride.

Part 2: The Core Protocol (Etherification)

The "Iron-Clad" Solution: Fe(OTf)₃ Catalyzed Dehydrative Etherification

Why this works: Traditional Brønsted acids (


, p-TsOH) protonate the alcohol indiscriminately, creating a "hot" carbocation that rapidly eliminates to cyclohexene. Iron(III) triflate , used with an ammonium chloride additive, stabilizes the transition state, favoring the 

-like attack of the diol over the elimination pathway [1].

Reagents:

  • Cyclohexanol (1.0 equiv)

  • 1,3-Propanediol (3.0 – 5.0 equiv) [Note: Excess is critical to stop bis-ether formation]

  • Iron(III) Triflate (

    
    ) (5 mol%)[1][2]
    
  • Ammonium Chloride (

    
    ) (5 mol%)[1][2][3][4]
    
  • Solvent: Dichloroethane (DCE) or Toluene (if Dean-Stark is used)

Step-by-Step Workflow:

  • System Prep: Flame-dry a 2-neck round bottom flask and equip with a reflux condenser. Purge with

    
    .
    
  • Catalyst Activation: Add

    
     and 
    
    
    
    to the solvent. Stir for 10 minutes at Room Temperature (RT). The additive modulates the Lewis acidity to prevent polymerization.
  • Addition: Add 1,3-propanediol (5.0 equiv) first, followed by cyclohexanol (1.0 equiv).

  • Reaction: Heat to 80°C . Monitor via TLC/GC.[5]

    • Checkpoint: If using Toluene, use a Dean-Stark trap to remove water.[6] This drives the equilibrium forward.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[5][7]
    
  • Purification: The excess 1,3-propanediol is water-soluble and will wash away. Distill the remaining organic layer to isolate 3-(cyclohexyloxy)propan-1-ol .

Part 3: The Acetylation Finish

Minimizing Hydrolysis and Transesterification

Once you have the intermediate alcohol, the acetylation is kinetically fast. The risk here is colored impurities and wet reagents hydrolyzing your anhydride.

Reagents:

  • 3-(cyclohexyloxy)propan-1-ol (Intermediate)

  • Acetic Anhydride (

    
    ) (1.2 equiv)
    
  • Catalyst: DMAP (0.1 equiv) +

    
     (1.5 equiv)
    
  • Solvent: DCM (Anhydrous)

Protocol:

  • Drying: Ensure your intermediate alcohol is dry (Karl Fischer < 0.1% water). Trace water consumes

    
     and generates acetic acid, which complicates workup.
    
  • Cold Addition: Dissolve alcohol,

    
    , and DMAP in DCM. Cool to 0°C .[8]
    
  • Slow Feed: Add

    
     dropwise. Exotherm control is vital to prevent darkening.
    
  • Quench: Add Methanol (0.5 mL) to consume excess anhydride, then wash with dilute HCl (to remove amines) followed by

    
    .
    

Part 4: Visualizing the Reaction Pathways

The diagram below maps the "Danger Zones" where your synthesis likely failed and the corrective logic.

ReactionPathways Reactants Cyclohexanol + 1,3-Propanediol Carbocation Cyclohexyl Cation (Intermediate) Reactants->Carbocation Acid Catalyst (H+) Target TARGET: 3-(Cyclohexyloxy)propan-1-ol Carbocation->Target Fe(OTf)3 / NH4Cl (Selective Substitution) Cyclohexene SIDE PRODUCT: Cyclohexene (Elimination) Carbocation->Cyclohexene High Temp / Strong Acid (E1 Path) BisEther SIDE PRODUCT: Bis(cyclohexyloxy)propane Carbocation->BisEther Low Diol Equivalents (Competition) Acetate FINAL: Cyclohexyloxy Propyl Acetate Target->Acetate Ac2O / DMAP / 0°C

Figure 1: Mechanistic divergence in etherification. Red paths indicate common failure points (Elimination/Dialkylation).

Part 5: Troubleshooting FAQs

Q1: I cannot source Iron(III) Triflate. Can I use Sulfuric Acid?

  • A: You can, but you must alter the thermodynamics. Use a Dean-Stark apparatus with Toluene. Keep the acid load low (0.5 mol%). Most importantly, do not overheat . The activation energy for Elimination (E1) is higher than Substitution (

    
    ). Keep the bath at the lowest temperature that sustains reflux (approx 110°C). If you see cyclohexene, your acid is too strong; switch to Amberlyst-15  (solid acid) which can be filtered out to stop the reaction instantly [2].
    

Q2: I have a persistent "sweet" smell in my final product that isn't the ester.

  • A: This is likely Cyclohexanone , formed if your starting Cyclohexanol had oxidation impurities or if you used an oxidizing workup. Ensure your starting material is distilled.[6] Cyclohexanone does not acetylate and is hard to separate from the final ester.

Q3: Can I avoid the messy etherification entirely?

  • A: Yes, if you have hydrogenation capabilities.

    • Route: React Phenol + 1,3-Propanediol (easy, no elimination)

      
       Phenoxypropanol.
      
    • Step 2: Acetylate to Phenoxypropyl Acetate.

    • Step 3:Catalytic Hydrogenation (Rh/C or Ru/C, 50 bar H2). This reduces the aromatic ring to a cyclohexane ring after the molecule is built. This is the industrial standard for high purity [3].

References

  • Iron-Catalyzed Selective Etherification

    • Source: N. Sakai et al., "Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols," ACS Omega, 2018.
    • Relevance: Establishes the Fe(OTf)
  • Elimination Mechanisms in Cyclohexyl Systems

    • Source: Master Organic Chemistry, "E2 Elimin
    • Relevance: Explains the axial requirement for elimination th
  • Fragrance Synthesis via Hydrogenation

    • Source: Perfumer & Flavorist, "Prepar
    • Relevance: Validates the "Phenol Hydrogenation" route as a cleaner industrial altern

Sources

Troubleshooting

vacuum distillation parameters for 2-(Cyclohexyloxy)-1-methylethyl acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and operational challenges associated with the purification of 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and operational challenges associated with the purification of 2-(Cyclohexyloxy)-1-methylethyl acetate (CAS: 72727-61-8)[1].

Due to its molecular weight (200.27 g/mol ) and the presence of both ether and ester functional groups, this compound is highly susceptible to thermal degradation at elevated temperatures. This guide provides field-proven methodologies, thermodynamic data, and troubleshooting protocols to ensure high-yield, high-purity distillation.

Part 1: Thermodynamic Parameters & Distillation Data

To prevent the thermal cleavage of the acetate group or the oxidation of the cyclohexyloxy ring, standard atmospheric distillation must be avoided. By lowering the system pressure, we exponentially decrease the boiling point, allowing vaporization to occur in a safe thermal window[2].

Table 1: Estimated Vapor Temperature vs. System Pressure Note: Values are calculated using the Clausius-Clapeyron nomograph for high-boiling ester-ethers.

System Pressure (mmHg)Estimated Vapor Temperature (°C)Pot Temperature Limit (°C)Risk of Thermal Degradation
760 (Atmospheric)260 – 275> 290Critical (Decomposition likely)
50165 – 175195Moderate
10125 – 135155Low
1.085 – 95115Minimal (Optimal Range)
0.155 – 6585Minimal (Requires high-vacuum setup)

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my 2-(Cyclohexyloxy)-1-methylethyl acetate degrading and discoloring during distillation? A1: Discoloration (often yellowing or browning) indicates thermal cracking of the ether linkage or retro-ene decomposition of the acetate group. This occurs when the pot temperature exceeds 150°C for prolonged periods. Causality & Solution: The boiling point of a liquid strictly depends on the external pressure[3]. If your vacuum pump is underperforming (e.g., operating at 50 mmHg instead of 1 mmHg), you are forced to apply excessive heat to achieve vaporization. Ensure your system achieves a deep vacuum (< 5 mmHg) before applying heat, and never let the heating mantle exceed the vapor temperature by more than 30°C.

Q2: I am observing a carboxylic acid impurity (acetic acid) in my NMR post-distillation. What happened? A2: You are observing hydrolysis of the ester bond. Esters are highly sensitive to trace moisture at elevated temperatures, which catalyzes the cleavage of the ester into an alcohol and a carboxylic acid[4]. Causality & Solution: Residual water in your crude mixture or improperly dried glassware reacts with the acetate group under thermal stress. To validate your system, ensure all glassware is oven-dried (120°C for 2 hours) and perform a preliminary solvent-stripping step at a lower temperature to remove trace water before increasing the heat for the main fraction.

Q3: How do I prevent severe bumping and foaming in the distillation pot? A3: Bumping is caused by localized superheating of the viscous crude oil, leading to rapid, explosive vaporization. Causality & Solution: 2-(Cyclohexyloxy)-1-methylethyl acetate is relatively viscous at room temperature. Use a magnetic stirrer at a high RPM (500+ RPM) to ensure uniform heat distribution. Additionally, utilizing a capillary bleed tube with an inert gas (Argon) or adding oven-dried anti-bumping granules will provide nucleation sites for smooth boiling.

Part 3: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system: each step verifies the success of the previous one before proceeding.

Step 1: Apparatus Assembly & Pre-drying

  • Assemble a short-path distillation apparatus. Short-path is mandatory to minimize the distance the vapor must travel, reducing the required pot temperature.

  • Ensure all joints are lightly greased with high-vacuum silicone grease to prevent micro-leaks.

Step 2: Vacuum Integrity Validation

  • Connect the system to a high-vacuum pump equipped with a cold trap (Dry ice/Acetone).

  • Apply the vacuum without heating.

  • Validation Check: The system must pull down to < 5 mmHg and hold steady. If the pressure fluctuates, you have a leak. Do not proceed to heating until the leak is resolved.

Step 3: Degassing & Forerun Collection

  • Begin stirring at 500 RPM.

  • Slowly raise the heating mantle temperature to 60°C to remove residual solvents and trace moisture.

  • Collect any low-boiling forerun (e.g., unreacted starting materials) in the first receiving flask.

Step 4: Main Fraction Distillation

  • Once the forerun ceases, rotate the cow receiver to a clean, pre-weighed flask.

  • Gradually increase the pot temperature to ~120°C (assuming a 1 mmHg vacuum).

  • Monitor the distillation head thermometer. The vapor temperature should stabilize between 85°C and 95°C. Collect this main fraction.

Step 5: Safe Shutdown (Critical for Oxidation Prevention)

  • Lower the heating mantle and allow the pot to cool completely to room temperature (< 30°C).

  • Validation Check: Do not break the vacuum while the system is hot. Introducing oxygen to hot ether-esters causes immediate flash oxidation.

  • Once cool, backfill the system slowly with dry Nitrogen or Argon, then retrieve your purified product.

Part 4: Process Visualization

Below is the logical decision tree for troubleshooting the vacuum distillation of 2-(Cyclohexyloxy)-1-methylethyl acetate.

G Start Start Vacuum Distillation Setup CheckVac Check Vacuum Integrity (Target: < 5 mmHg) Start->CheckVac Heat Apply Gradual Heating (Max Pot Temp 140°C) CheckVac->Heat Vacuum Stable Monitor Monitor Distillate (Target: 85-95°C at 1 mmHg) Heat->Monitor Degradation Issue: Acid Impurity or Discoloration? Monitor->Degradation FixDegradation Action: Lower Pressure, Ensure Glassware is Dry Degradation->FixDegradation Yes Bumping Issue: Bumping/Foaming? Degradation->Bumping No FixDegradation->Monitor FixBumping Action: Increase Stir Rate, Use Anti-Bumping Granules Bumping->FixBumping Yes Success Collect Pure 2-(Cyclohexyloxy)-1-methylethyl acetate Bumping->Success No FixBumping->Monitor

Caption: Decision tree for optimizing and troubleshooting the vacuum distillation of heat-sensitive esters.

References

  • BRANDTECH Scientific. "Vacuum Distillation: Process, Applications & Pump Requirements". Available at: [Link]

  • WebofPharma. "Basic Principle and Methodology of Distillation: Vacuum (Reduced Pressure) and Steam Distillation Explained". Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR absorption bands of 2-(Cyclohexyloxy)-1-methylethyl acetate

Title: Advanced Solvent Profiling: FTIR Absorption Dynamics of 2-(Cyclohexyloxy)-1-methylethyl Acetate vs. PGMEA Target Audience: Researchers, formulation scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Solvent Profiling: FTIR Absorption Dynamics of 2-(Cyclohexyloxy)-1-methylethyl Acetate vs. PGMEA Target Audience: Researchers, formulation scientists, and drug development professionals.

Executive Summary

In the formulation of high-performance coatings, semiconductor photoresists, and pharmaceutical excipients, the choice of ether acetate solvent dictates the thermodynamic stability and evaporation kinetics of the system. Propylene glycol monomethyl ether acetate (PGMEA) serves as the industry-standard baseline for these applications[1]. However, substituting the terminal methyl group with a bulky cyclohexyl ring yields 2-(Cyclohexyloxy)-1-methylethyl acetate (CAS 72727-61-8) [], a specialty solvent with profoundly different physicochemical properties.

As a Senior Application Scientist, I approach solvent selection not merely as a matching exercise, but as a mechanistic evaluation of molecular interactions. This guide provides an in-depth comparison of these two solvents, utilizing Fourier Transform Infrared (FTIR) spectroscopy as the primary analytical framework to bridge the gap between molecular structure and macroscopic performance[3].

Mechanistic Spectral Analysis: FTIR Absorption Bands

Understanding the structural homology between these two solvents is critical. Both share the exact same propylene glycol acetate backbone, meaning their ester and backbone bending modes are nearly identical. The spectral divergence occurs entirely due to the cyclohexyl substitution on the ether oxygen.

Table 1: Comparative ATR-FTIR Absorption Bands and Mechanistic Drivers

Functional Group2-(Cyclohexyloxy)-1-methylethyl acetate (cm⁻¹)PGMEA (cm⁻¹)Mechanistic Driver (Causality)
C=O Stretch (Ester) ~1740~1740Acetate carbonyl; insulated from the ether substitution by the alkyl spacer, resulting in no peak shift.
C-H Stretch (Aliphatic) ~2930, 2855 (Strong)~2980, 2935 (Weak)The cyclohexane ring introduces 10 additional methylene protons, causing a massive hyperchromic shift (increased intensity) in this region.
C-H Bend (CH₂ Scissoring) ~1450~1460Shifted to a lower wavenumber due to the constrained cyclic geometry of the cyclohexyl ring compared to a free methyl group.
C-H Bend (CH₃ Umbrella) ~1375~1375Symmetric deformation of the acetate and backbone methyl groups remains unchanged.
C-O Stretch (Acetate) ~1240~1240Standard acetate ester C-O-C stretching mode; unaffected by ether-side sterics.
C-O Stretch (Ether) ~1110~1100The steric bulk and higher reduced mass of the cyclohexyl group slightly restrict the conformational freedom of the ether linkage, shifting the band.

Performance Comparison: Beyond the Spectrum

The FTIR spectral differences directly correlate to macroscopic performance metrics critical for drug development and material science:

  • Volatility & Evaporation Rate: The intense aliphatic C-H stretching in the FTIR spectrum of the cyclohexyl derivative reflects a significant increase in molecular weight (200.28 g/mol vs. PGMEA's 132.16 g/mol ). This bulk drastically lowers the vapor pressure, making 2-(Cyclohexyloxy)-1-methylethyl acetate an excellent "tailing" solvent that prevents premature drying and film defects (like orange peel) in coatings.

  • Hydrophobicity & Moisture Exclusion: The dense, non-polar cyclohexyl ring effectively shields the polar ether and ester linkages from ambient water molecules. In moisture-sensitive pharmaceutical formulations, this superior hydrophobicity prevents the degradation of active pharmaceutical ingredients (APIs), a common issue with the more hygroscopic PGMEA.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure absolute trustworthiness and eliminate atmospheric variables, the following self-validating protocol must be used when profiling volatile ether acetates. Open-path and micro-FTIR systems are highly sensitive to these specific volatile organic compounds[4].

Step 1: System Suitability & Calibration

  • Action: Scan a NIST-traceable polystyrene calibration film.

  • Causality: Validates the laser interferometer and wavenumber accuracy. The 1601 cm⁻¹ aromatic C-C stretch must resolve within ±1 cm⁻¹ before proceeding.

Step 2: Anhydrous Background Acquisition

  • Action: Collect a 32-scan background of a clean, dry Diamond ATR crystal under a continuous Nitrogen (N₂) purge.

  • Causality: Removes ambient CO₂ (~2350 cm⁻¹) and water vapor (~3300 cm⁻¹, ~1650 cm⁻¹). If not removed, atmospheric moisture will falsely indicate solvent hydrolysis or hygroscopicity.

Step 3: Spectral Acquisition

  • Action: Deposit 50 µL of anhydrous solvent onto the diamond crystal. Immediately cap the sample anvil with a volatile cover. Collect 32 scans at 4 cm⁻¹ resolution.

  • Causality: The diamond crystal is chemically inert to acetates (unlike ZnSe, which can degrade). The volatile cover ensures the pathlength remains constant and prevents the endothermic evaporation of the solvent from condensing atmospheric moisture into the sample.

Step 4: Validation & Baseline Reset

  • Action: Wipe the crystal with spectroscopic-grade isopropyl alcohol (IPA), dry with N₂, and run a blank validation scan.

  • Causality: Ensures no residual heavy solvent remains. The spectrum must show zero absorbance across the 4000-400 cm⁻¹ range, proving the system is reset and preventing cross-contamination between the cyclohexyl derivative and PGMEA.

Workflow Visualization

Workflow A Sample Preparation (Anhydrous, N2 Purge) BA BA A->BA B ATR-FTIR Spectroscopy (Diamond Crystal, 4 cm⁻¹ Res) C Spectral Deconvolution (Baseline & Peak Integration) B->C F Comparative Profiling (Cyclohexyl vs. Methyl Ether) C->F D Thermogravimetric Analysis (Evaporation Rate) E Hansen Solubility Parameter Mapping D->E E->F BA->D

Fig 1: Multiplexed analytical workflow for comparative FTIR and physicochemical profiling.

References

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of CAS 72727-61-8: A Comparative Guide

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2-(Cyclohexyloxy)-1-methylethyl acetate (CAS 72727-61-8), a propylene glycol ether acetate derivative.[1][2] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2-(Cyclohexyloxy)-1-methylethyl acetate (CAS 72727-61-8), a propylene glycol ether acetate derivative.[1][2]

Executive Summary

CAS 72727-61-8 , chemically identified as 2-(Cyclohexyloxy)-1-methylethyl acetate (also known as Propylene Glycol Monocyclohexyl Ether Acetate), represents a specialized class of glycol ether acetates used as high-boiling solvents and intermediates in pharmaceutical formulations and coating systems.[1][2]

This guide details the Electron Ionization (EI) fragmentation behavior of CAS 72727-61-8, contrasting it with the industry-standard Propylene Glycol Methyl Ether Acetate (PGMEA) .[1][2] The analysis focuses on the diagnostic utility of the cyclohexyl moiety, which imparts a distinct mass spectral signature compared to aliphatic analogs, aiding in precise impurity profiling and residue analysis.[1][2]

Chemical Identity & Structural Context

FeatureSpecification
CAS Number 72727-61-8
Chemical Name 2-(Cyclohexyloxy)-1-methylethyl acetate
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.28 g/mol
Structure Cyclohexyl–O–CH₂–CH(CH₃)–O–CO–CH₃
Key Functional Groups Secondary Acetate, Ether Linkage, Cyclohexane Ring

Experimental Methodology (GC-MS Protocol)

To obtain reproducible fragmentation data, the following standardized GC-MS protocol is recommended. This method minimizes thermal degradation prior to ionization, ensuring the observed spectrum reflects the intrinsic fragmentation of the molecule.[1][2]

Instrumental Parameters
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][2]

  • Source Temperature: 230 °C (Optimized to prevent condensation of high-boiling fragments).

  • Transfer Line Temperature: 250 °C.

  • Scan Range: m/z 35–300.[1]

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms), 30m × 0.25mm ID × 0.25µm film.[1][2]

Protocol Justification
  • 70 eV Energy: Standardizes fragmentation for library matching (NIST/Wiley).[1][2]

  • Inlet Temperature (250 °C): Essential for CAS 72727-61-8 due to its higher boiling point compared to PGMEA, preventing discrimination in the injection port.[1][2]

Fragmentation Pattern Analysis

Primary Fragmentation Pathway

The mass spectrum of CAS 72727-61-8 is dominated by the stability of the cyclohexyl cation and the facile loss of acetic acid, a characteristic behavior of aliphatic acetates.[1][2]

Key Diagnostic Ions
m/z (Mass-to-Charge)Ion IdentityOrigin / MechanismRelative Abundance (Est.)
200

Molecular Ion (Weak/Trace)< 1%
140

Loss of Acetic Acid (McLafferty-like elimination)10–20%
83

Cyclohexyl Cation (Base Peak Candidate) 100%
55

Fragmentation of Cyclohexyl Ring60–80%
43

Acetylium Ion40–60%
Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the stepwise fragmentation, highlighting the competition between the ether cleavage and acetate elimination.[1][2]

FragmentationPathway M Molecular Ion [M]+ m/z 200 M_AcOH [M - AcOH]+ m/z 140 (Ether Alkene) M->M_AcOH - CH3COOH (60 Da) Cyc Cyclohexyl Cation [C6H11]+ m/z 83 M->Cyc Ether Cleavage Acetyl Acetylium Ion [CH3CO]+ m/z 43 M->Acetyl Alpha Cleavage Frag55 Ring Fragment [C4H7]+ m/z 55 Cyc->Frag55 Ring Opening - C2H4

Figure 1: Proposed EI fragmentation pathway for CAS 72727-61-8 showing the dominant formation of the cyclohexyl cation.

Comparative Performance: CAS 72727-61-8 vs. PGMEA

In drug development and impurity profiling, distinguishing between solvent residues is critical.[1][2] The table below compares CAS 72727-61-8 with its common analog, Propylene Glycol Methyl Ether Acetate (PGMEA).

ParameterCAS 72727-61-8 (Cyclohexyl Analog)PGMEA (Methyl Analog)Diagnostic Consequence
Molecular Ion m/z 200m/z 132CAS 72727-61-8 is heavier, eluting significantly later in GC.[1][2]
Base Peak m/z 83 (Cyclohexyl) m/z 43 (Acetyl) or 87 The m/z 83 peak is a unique marker for the cyclohexyl group.[1][2]
Mid-Mass Ions m/z 55, 67 (Ring fragments)m/z 72, 58 (Aliphatic ether)Ring fragments allow detection of 72727-61-8 even in complex backgrounds.[1][2]
Specificity High (Unique ring pattern)Moderate (Common aliphatic ions)CAS 72727-61-8 is easier to confirm at trace levels due to m/z 83.[1][2]
Why This Matters

For researchers validating cleaning protocols or analyzing extractables/leachables:

  • PGMEA relies heavily on m/z 43, which is prone to interference from ubiquitous background noise (acetates, lipids).[1][2]

  • CAS 72727-61-8 provides a "cleaner" detection window using m/z 83 and m/z 140, offering higher confidence in identification.[1][2]

References

  • United States Patent 5414144A .[1] Propylene glycol cyclohexyl ether derivatives. (Discusses synthesis and characterization via GC-MS). Link

  • National Institute of Standards and Technology (NIST) . Mass Spectral Library (NIST23).[1][2] (Reference for standard glycol ether fragmentation rules). Link

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Source for McLafferty rearrangement mechanisms in acetates).[1][2] Link

  • PubChem Database . Compound Summary for CAS 72727-61-8. Link

Sources

Validation

A Comparative Analysis of Evaporation Rates: PGMEA vs. 2-(Cyclohexyloxy)-1-methylethyl acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the precise environments of research, development, and manufacturing, the selection of an appropriate solvent is paramount. T...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise environments of research, development, and manufacturing, the selection of an appropriate solvent is paramount. The evaporation rate of a solvent is a critical parameter that can significantly influence process efficiency, product quality, and formulation stability. This guide provides a detailed comparison of the evaporation characteristics of two key industrial solvents: Propylene glycol monomethyl ether acetate (PGMEA) and 2-(Cyclohexyloxy)-1-methylethyl acetate.

Physical Properties Influencing Evaporation

The rate at which a solvent evaporates is primarily dictated by its vapor pressure, boiling point, and enthalpy of vaporization. A higher vapor pressure and a lower boiling point generally lead to a faster evaporation rate.

PropertyPGMEA2-(Cyclohexyloxy)-1-methylethyl acetate (Estimated)
Molecular Formula C₆H₁₂O₃C₁₁H₂₀O₃
Molecular Weight 132.16 g/mol [4]~200.28 g/mol
Boiling Point 145-146 °C[4][5]220-240 °C
Vapor Pressure 3.7 mmHg @ 20 °C[4]< 1 mmHg @ 20 °C
Relative Evaporation Rate (n-BuAc = 1) 0.33 - 0.34[5][6]< 0.1

PGMEA exhibits a moderate boiling point and vapor pressure, which translates to a relatively slow, but predictable, evaporation rate.[3][7] This characteristic is highly desirable in applications such as photoresist coating in semiconductor manufacturing, where a controlled drying process is essential for film uniformity.[1]

2-(Cyclohexyloxy)-1-methylethyl acetate , due to its larger molecular weight and the presence of the bulky cyclohexyl group, is expected to have a significantly higher boiling point and a much lower vapor pressure compared to PGMEA. Consequently, its evaporation rate is predicted to be substantially slower. This would make it suitable for applications requiring very long open times or for use as a high-boiling point co-solvent to modify the evaporation profile of a solvent blend.

Understanding the Mechanism: From Liquid to Vapor

The transition of a solvent from a liquid to a gaseous phase is a kinetic process influenced by intermolecular forces and the energy available to the molecules at the liquid's surface. The relationship between a solvent's physical properties and its evaporation rate can be visualized as follows:

G cluster_0 Physical Properties cluster_1 Evaporation Dynamics VaporPressure Vapor Pressure EvaporationRate Evaporation Rate VaporPressure->EvaporationRate Higher vapor pressure leads to faster evaporation BoilingPoint Boiling Point BoilingPoint->EvaporationRate Higher boiling point leads to slower evaporation IntermolecularForces Intermolecular Forces IntermolecularForces->VaporPressure Stronger forces lead to lower vapor pressure IntermolecularForces->BoilingPoint Stronger forces lead to higher boiling point

Caption: Relationship between key physical properties and evaporation rate.

Experimental Determination of Evaporation Rate

To empirically compare the evaporation rates of PGMEA and 2-(Cyclohexyloxy)-1-methylethyl acetate, a standardized method is crucial. The following protocol is based on the principles outlined in the now-withdrawn ASTM D3539 standard, which provides a robust framework for such measurements.[8][9][10]

Experimental Protocol: Relative Evaporation Rate Determination

Objective: To determine the relative evaporation rate of a test solvent compared to a reference solvent (n-butyl acetate).

Materials:

  • Test solvent (PGMEA or 2-(Cyclohexyloxy)-1-methylethyl acetate)

  • Reference solvent (n-butyl acetate, 99%+ purity)

  • Analytical balance (readability to 0.1 mg)

  • Shallow, flat-bottomed aluminum dishes (of identical diameter)

  • Micropipette or syringe for precise dispensing

  • Controlled environment chamber or fume hood with consistent airflow and temperature (e.g., 25 °C ± 1 °C)

  • Stopwatch

Procedure:

  • Acclimatization: Place the solvents and all experimental apparatus in the controlled environment for at least one hour to reach thermal equilibrium.

  • Sample Preparation: Label three aluminum dishes for each solvent to be tested (including the n-butyl acetate reference).

  • Initial Weighing: Tare each aluminum dish on the analytical balance and record its mass.

  • Solvent Dispensing: Using a micropipette, dispense exactly 1.0 mL of the designated solvent into the center of each corresponding dish.

  • Time-Lapse Measurement: Start the stopwatch immediately after dispensing the solvent. Record the mass of each dish at regular intervals (e.g., every 5 minutes for slower evaporating solvents, or every 1 minute for faster ones).

  • Data Collection: Continue recording the mass until the solvent has completely evaporated (i.e., the mass returns to the initial mass of the dish).

  • Calculation:

    • For each time point, calculate the mass of solvent evaporated.

    • Plot the mass of evaporated solvent versus time for each sample. The initial, linear portion of the curve represents the evaporation rate.

    • Determine the slope of this linear portion for each solvent (in g/min ). This is the absolute evaporation rate.

    • Calculate the relative evaporation rate (RER) using the following formula: RER = (Absolute Evaporation Rate of Test Solvent / Absolute Evaporation Rate of n-Butyl Acetate) x 100

The coatings industry has widely adopted the use of relative evaporation rates, with n-butyl acetate arbitrarily set to a value of 100, to provide a standardized, dimensionless comparison.[11]

G start Start: Acclimatize Solvents & Equipment weigh_dishes Tare & Weigh Aluminum Dishes start->weigh_dishes dispense_solvent Dispense 1.0 mL of Solvent weigh_dishes->dispense_solvent start_timer Start Stopwatch dispense_solvent->start_timer record_mass Record Mass at Timed Intervals start_timer->record_mass check_evaporation Has Solvent Fully Evaporated? record_mass->check_evaporation check_evaporation->record_mass No calculate_rates Calculate Absolute & Relative Evaporation Rates check_evaporation->calculate_rates Yes end End: Comparative Data Obtained calculate_rates->end

Caption: Experimental workflow for determining relative evaporation rates.

Practical Implications and Applications

The choice between PGMEA and a solvent like 2-(Cyclohexyloxy)-1-methylethyl acetate is dictated by the specific requirements of the application.

PGMEA is the solvent of choice in many high-technology sectors.[1] Its moderate evaporation rate is slow enough to allow for good leveling and film formation in coatings and inks, yet fast enough to ensure efficient drying and high throughput in manufacturing processes.[2] In the pharmaceutical industry, its predictable evaporation is beneficial in spray drying and film coating applications.

A very slow-evaporating solvent like 2-(Cyclohexyloxy)-1-methylethyl acetate would be advantageous in applications where a long "open time" is critical. This includes certain printing inks, specialty coatings that require extended flow and leveling, and in drug delivery systems where slow, controlled solvent release is necessary for the formation of specific microstructures. It could also be used as a retarder solvent, blended with faster-evaporating solvents to precisely control the overall drying time of a formulation.

Conclusion

References

  • Monument Chemical. Propylene Glycol Mono Methyl Ether Acetate (PMAc). Available from: [Link]

  • PubChem. Propylene glycol methyl ether acetate. National Center for Biotechnology Information. Available from: [Link]

  • ASTM D3539-87(2004)
  • ANSI Webstore. ASTM D3539-87(2004) - Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer. Available from: [Link]

  • Schoff, C. K. (2018, December 10). Coatings Clinic: Solvent Properties. American Coatings Association. Available from: [Link]

  • GlobalSpec. ASTM D3539-87(1996) - Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer. Available from: [Link]

  • Cognitive Market Research. (2025, December 15). The global Propylene Glycol Methyl Ether Acetate - PGMEA market size will be USD 986.6 million in 2024. Available from: [Link]

  • Ataman Kimya. PROPYLENE GLYCOL METHYL ETHER ACETATE. Available from: [Link]

  • DisperseTech. (2014, July 19). Properties of Common Solvents. Available from: [Link]

  • PubChem. 2-Methylcyclohexyl acetate. National Center for Biotechnology Information. Available from: [Link]

  • Monument Chemical. Propylene Glycol Mono Methyl Ether Acetate (PMAc) Safety Data Sheet. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Cyclohexyloxy)-1-methylethyl acetate proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 2-(Cyclohexyloxy)-1-methylethyl acetate As drug development and materials science rely increasingly on specialty solvents, understanding the precise logistic...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2-(Cyclohexyloxy)-1-methylethyl acetate

As drug development and materials science rely increasingly on specialty solvents, understanding the precise logistical and safety requirements for their disposal is critical. 2-(Cyclohexyloxy)-1-methylethyl acetate (CAS 72727-61-8) is a specialized propylene glycol ether acetate[1]. While it offers excellent solvency profiles for synthesis and coatings, its chemical structure introduces specific operational hazards—most notably, flammability, systemic toxicity, and the insidious risk of peroxide auto-oxidation.

This guide provides researchers and safety officers with a field-proven, self-validating framework for the proper disposal of this compound, ensuring compliance, environmental protection, and laboratory safety.

Chemical Profile & Mechanistic Hazard Causality

To safely dispose of a chemical, one must first understand the mechanisms behind its hazards. Standard disposal methods (like drain dumping or simple evaporation) are catastrophic when applied to ether acetates.

  • Peroxide Auto-Oxidation: The most critical hazard of 2-(Cyclohexyloxy)-1-methylethyl acetate is its ether linkage (C-O-C). Ethers lacking non-methyl hydrogen atoms adjacent to the ether link are highly prone to auto-oxidation[2]. When exposed to atmospheric oxygen and UV light, oxygen inserts into the C-H bond adjacent to the ether oxygen, forming unstable hydroperoxides. If the solvent is allowed to evaporate during waste consolidation, these peroxides concentrate, creating a severe detonation hazard[2].

  • Systemic Toxicity & Dermal Absorption: Glycol ethers and their acetates are readily absorbed through the skin and can act as central nervous system (CNS) depressants. Strict prohibition of dermal contact is required during all handling and disposal phases[3].

  • Flammability & Vapor Density: The compound forms explosive mixtures with air at elevated temperatures. Because its vapors are heavier than air, they can travel along laboratory floors to distant ignition sources before flashing back[4].

PeroxidePathway Ether Ether Linkage (C-O-C) O2 O2 / UV Light Exposure Ether->O2 Hydroperoxide Hydroperoxide Formation O2->Hydroperoxide Concentration Solvent Evaporation Hydroperoxide->Concentration Detonation Detonation Hazard Concentration->Detonation Mitigation Inert Gas Purge & Dark Storage Mitigation->O2 Inhibits

Mechanistic pathway of auto-oxidation and peroxide formation in ether-based solvents.

Quantitative Operational Parameters

Before initiating disposal, laboratories must align their waste management systems with the quantitative thresholds of the solvent.

ParameterValue / SpecificationOperational Implication
CAS Number 72727-61-8Required for precise RCRA hazardous waste manifesting[1].
Chemical Class Propylene Glycol Ether AcetateDictates routing to the non-halogenated organic waste stream.
Peroxide Threshold < 100 ppmWaste exceeding this limit requires immediate chemical reduction prior to transport.
Storage Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen in waste containers to inhibit hydroperoxide formation[4].
Disposal Method High-Temperature IncinerationProhibits drain disposal; requires an EPA-licensed facility[5].

Self-Validating Disposal Protocols

A self-validating protocol ensures that each step verifies the safety of the next. Do not proceed to subsequent steps without confirming the success of the current one.

Step 1: Pre-Disposal Peroxide Screening & Reduction

Because 2-(Cyclohexyloxy)-1-methylethyl acetate accumulates peroxides, waste containers must be tested before they are sealed for transport.

  • Screening: Dip a semi-quantitative potassium iodide (KI) test strip into the waste solvent.

  • Validation: If the strip indicates peroxide levels > 100 ppm, the waste is unsafe for transport.

  • Chemical Reduction: Treat the waste by shaking it with an excess of 5% aqueous ferrous sulfate (

    
    ) solution[2]. The ferrous iron (
    
    
    
    ) donates an electron to cleave the peroxide bond, reducing the dangerous hydroperoxide to a stable alcohol while oxidizing to ferric iron (
    
    
    ).
  • Re-test: Repeat the KI strip test until peroxides are undetectable.

Step 2: Waste Segregation & Consolidation
  • Container Selection: Collect the neutralized waste in a high-density polyethylene (HDPE) or Teflon-lined metal container.

  • Segregation: Ensure this waste is strictly isolated from halogenated solvents, strong acids, and oxidizers to prevent exothermic cross-reactions[6].

  • Headspace Management: Fill the waste container to exactly 90% of its capacity[6]. This leaves 10% headspace to prevent over-pressurization from vapor expansion due to temperature fluctuations, while minimizing the atmospheric oxygen available for further auto-oxidation.

Step 3: RCRA-Compliant Labeling & Storage
  • Labeling: Affix a hazardous waste label detailing the exact chemical name (no abbreviations or structural formulas)[6]. Mark it explicitly as "Hazardous Waste - Non-Halogenated Flammable Liquid."

  • Storage: Store the sealed container in a well-ventilated, spark-proof flammable storage cabinet, ideally under an inert gas blanket (argon or nitrogen)[4]. Keep away from direct light and heat sources.

Step 4: Transport and Final Destruction
  • Manifesting: Transfer the waste to environmental health and safety (EHS) personnel or a licensed hazardous waste vendor.

  • Destruction: The only compliant method for final disposal is high-temperature incineration at a licensed hazardous waste facility[5]. The incinerator residue must then be disposed of in a licensed hazardous waste landfill[3].

DisposalWorkflow Start Waste Generation CAS 72727-61-8 Test Peroxide Screening (Iodide Test Strips) Start->Test Decision Peroxides > 100 ppm? Test->Decision Treat Chemical Reduction (5% Ferrous Sulfate) Decision->Treat Yes Segregate Non-Halogenated Waste Stream Decision->Segregate No Treat->Segregate Label RCRA-Compliant Labeling & Storage Segregate->Label Incinerate High-Temperature Incineration Label->Incinerate

Operational workflow for the safe disposal of 2-(Cyclohexyloxy)-1-methylethyl acetate.

Emergency Spill & Containment Workflows

If a spill occurs during the waste consolidation process, standard aqueous cleanup methods are insufficient and dangerous.

  • Evacuation & Ventilation: Immediately eliminate all ignition sources. Evacuate non-essential personnel and maximize local exhaust ventilation, as vapors will pool along the floor[4].

  • Containment: Do not let the product enter drains or water courses[4]. Cover nearby floor drains immediately.

  • Absorption: Collect the spill using a non-combustible, inert absorbent material such as sand, earth, or Chemizorb®[4]. Never use sawdust or paper towels , as the ether acetate can dry on these materials, concentrate peroxides, and ignite.

  • Disposal of Spill Debris: Transfer the saturated absorbent into an appropriate hazardous waste container using non-sparking tools, label it as flammable solid waste, and route it for incineration[5].

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Criteria For A Recommended Standard: Occupational Exposure to Glycol Ethers." CDC Stacks.[Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). "The Toxicology of Glycol Ethers and its Relevance to Man." ECETOC Publications. [Link]

Sources

Handling

Personal protective equipment for handling 2-(Cyclohexyloxy)-1-methylethyl acetate

The following technical guide details the Personal Protective Equipment (PPE) and handling protocols for 2-(Cyclohexyloxy)-1-methylethyl acetate (CAS 72727-61-8). Executive Summary: Immediate Action Card Status: Combusti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Personal Protective Equipment (PPE) and handling protocols for 2-(Cyclohexyloxy)-1-methylethyl acetate (CAS 72727-61-8).

Executive Summary: Immediate Action Card

Status: Combustible Liquid | Skin Irritant | Potential CNS Depressant Primary Hazard: Dermal absorption and respiratory irritation.[1][2] Immediate PPE Requirement:

  • Gloves: Butyl Rubber (0.7mm) or EVOH (Silver Shield) .[1][2] Do NOT use Nitrile for prolonged contact.[1][2]

  • Respiratory: Organic Vapor (OV) cartridge (NIOSH-approved) if outside a fume hood.[1][2]

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1][2]

  • Clothing: Chemical-resistant lab coat or apron.[1][2]

Chemical Profile & Hazard Identification

To select the correct PPE, we must understand the molecular behavior of this specific glycol ether acetate.[1][2]

Chemical Identity:

  • IUPAC Name: 2-(Cyclohexyloxy)-1-methylethyl acetate[1][2][3][4]

  • CAS Number: 72727-61-8[1][2][3][]

  • Chemical Class: Glycol Ether Acetate (Cyclohexyl Series)[1][2]

  • Structural Analogs: Propylene Glycol Methyl Ether Acetate (PGMEA), Cyclohexyl Acetate.[1][2]

Hazard Mechanism:

  • Solvent Permeation: As an acetate ester of a glycol ether, this compound combines the lipophilicity of the cyclohexyl ring with the solvent power of the acetate group.[1][2] This structure allows it to permeate standard nitrile and latex gloves rapidly , carrying potentially toxic solutes through the skin.[1][2]

  • Inhalation Toxicity: Like its analog PGMEA, vapors can cause Central Nervous System (CNS) depression (dizziness, drowsiness) and respiratory tract irritation.[1][2]

  • Combustibility: While less volatile than lower molecular weight acetates, it is a combustible liquid (likely Flash Point > 60°C), requiring grounding and bonding during transfer.[1][2]

Table 1: Estimated Physical Properties & Safety Implications (Based on Structural Activity Relationship (SAR) with PGMEA and Cyclohexyl Acetate)

PropertyEstimated ValueSafety Implication
Flash Point ~65–85°C (149–185°F)Combustible.[1][2] Use non-sparking tools.[1][2] Store away from oxidizers.[1][2]
Vapor Pressure < 1 mmHg @ 20°CLow volatility, but accumulation in headspace creates inhalation hazard.[1][2]
Solubility Immiscible in waterSpills require organic absorbents; water wash is ineffective for decontamination.[1][2]
Skin Absorption High Systemic toxicity risk via dermal contact.[1][2] Impervious PPE is critical.
PPE Selection Framework
A. Dermal Protection (Gloves)

Critical Warning: Standard disposable nitrile gloves (4-6 mil) offer insufficient protection against acetate esters for immersion or prolonged contact.[1][2] The acetate group swells and degrades nitrile rubber.[1][2]

Protocol:

  • Splash Protection ( < 5 mins): Double-gloved Nitrile (minimum 5 mil outer, 4 mil inner).[1][2] Immediately remove and wash hands upon any splash.[1][2]

  • Full Handling (> 5 mins or Immersion): You must use Butyl Rubber or EVOH (Silver Shield) laminates.[1][2]

Figure 1: Glove Selection Decision Matrix

GloveSelection Start Handling 2-(Cyclohexyloxy)-1-methylethyl Acetate ContactType Define Contact Type Start->ContactType Splash Incidental Splash Risk (Transferring < 10mL) ContactType->Splash Immersion Prolonged Contact / Immersion (Synthesis, Cleaning, Spills) ContactType->Immersion Nitrile Double Nitrile Gloves (Change immediately if splashed) Splash->Nitrile Acceptable for < 5 mins Butyl Butyl Rubber Gloves (> 0.5mm thickness) Immersion->Butyl Preferred SilverShield Silver Shield / EVOH Laminate (Best Chemical Resistance) Immersion->SilverShield Alternative caption Figure 1: Glove Selection Logic based on Exposure Duration

B. Respiratory Protection

Primary Control: All handling should occur within a certified Chemical Fume Hood. Secondary Control (If Hood Unavailable/Spill Cleanup):

  • Respirator Type: Half-face or Full-face air-purifying respirator (APR).[1][2]

  • Cartridge: Organic Vapor (OV) (Black label).[1][2]

  • Change Schedule: Replace cartridges after 8 hours of cumulative use or immediately if odor is detected (due to poor warning properties of some glycol ethers).

C. Eye & Face Protection
  • Standard: Chemical Splash Goggles (indirect venting) are mandatory.[1][2]

  • Prohibited: Safety glasses with side shields are not sufficient for liquid handling where splashing is possible.[1][2]

  • Face Shield: Required when pouring volumes > 1 Liter.[1][2]

Operational Protocols
Protocol A: Routine Transfer & Handling
  • Engineering Check: Verify fume hood face velocity is 80–100 fpm.

  • PPE Donning: Put on lab coat, splash goggles, and Butyl gloves (or double nitrile for small aliquots).[1][2]

  • Static Control: If transferring > 4 Liters, ground the receiving vessel to prevent static discharge, as acetate esters can accumulate static charge.[1][2]

  • Transfer: Use a glass or stainless steel pipette/cannula.[1][2] Avoid plastic consumables (PS/PVC) unless verified compatible, as acetates can dissolve certain plastics.[1][2]

  • Decon: Wipe drip areas with an absorbent pad soaked in ethanol or isopropanol, then dispose of the pad as solid hazardous waste.[1][2]

Protocol B: Spill Response Strategy

Scenario: 500 mL spill on the lab floor.

Figure 2: Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (Remove Ignition Sources) PPE 2. Don PPE (Full Face Respirator + Butyl Gloves) Alert->PPE Contain 3. Containment (Use Vermiculite/Sand Dams) PPE->Contain Absorb 4. Absorption (Polypropylene Pads) Contain->Absorb Disposal 5. Disposal (Seal in HazWaste Drum) Absorb->Disposal caption Figure 2: Step-by-Step Spill Response for Glycol Ether Acetates

Detailed Steps:

  • Evacuate: Clear the immediate area.

  • Ventilate: Open windows if safe; ensure fume hoods are in "Emergency" mode.

  • PPE Up: Don a full-face respirator with OV cartridges and Butyl gloves.[1][2]

  • Contain: Use non-combustible absorbent (Vermiculite or clay cat litter).[1][2] Do not use paper towels (increases surface area for evaporation).[1][2]

  • Clean: Scoop material into a high-density polyethylene (HDPE) waste bucket.[1][2]

  • Wash: Scrub the surface with a detergent solution to remove the oily residue.[1][2]

Waste Disposal & Storage
  • Storage: Store in a cool, dry, well-ventilated area away from oxidizers and strong acids. Keep container tightly closed to prevent moisture absorption (hydrolysis of the acetate group).[1][2]

  • Waste Stream: Segregate as "Organic Solvents - Non-Halogenated" .

  • Container: Use HDPE or Glass waste containers. Avoid LDPE.[1][2]

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98345, 2-Methylcyclohexyl acetate. Retrieved from [Link](Note: Used as structural analog for physicochemical properties).[1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-methoxy-1-methylethyl acetate.[1][2][6] Retrieved from [Link].[1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1][2] Retrieved from [Link].[1][2]

Sources

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